Technical Documentation Center

2-Acetoxycinnamic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Acetoxycinnamic acid
  • CAS: 55620-18-3

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Technical Guide: Synthesis of 2-Acetoxycinnamic Acid via Modified Perkin Reaction

This is a comprehensive technical guide for the synthesis of 2-Acetoxycinnamic Acid (also known as O-acetyl-o-coumaric acid).[1] Editorial Note: While the Perkin reaction is the primary engine for this synthesis, a direc...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of 2-Acetoxycinnamic Acid (also known as O-acetyl-o-coumaric acid).[1]

Editorial Note: While the Perkin reaction is the primary engine for this synthesis, a direct application of standard Perkin conditions to salicylaldehyde yields Coumarin (the lactone) rather than the free acid, due to spontaneous intramolecular cyclization at high temperatures. Therefore, this protocol is structured as a sequential workflow :

  • Perkin Condensation: Synthesis of Coumarin.[2]

  • Ring Opening & Isomerization: Conversion to trans-o-Coumaric Acid.

  • Acetylation: Selective formation of 2-Acetoxycinnamic Acid.

[1]

Strategic Overview

The synthesis of 2-Acetoxycinnamic acid from salicylaldehyde presents a classic stereochemical challenge. The standard Perkin reaction conditions (180°C, basic) favor the formation of the thermodynamic trap, Coumarin , via the cis-isomer of the intermediate acid.

To isolate the target (E)-2-acetoxycinnamic acid , one must bypass this lactonization. The most robust and reproducible strategy is not to fight the cyclization, but to utilize it: synthesize Coumarin first, then hydrolyze and isomerize it to the stable trans-acid, followed by re-acetylation under controlled conditions.

Reaction Pathway Analysis

The workflow follows a Cyclization-Hydrolysis-Acetylation sequence:

G Start Salicylaldehyde Inter1 Coumarin (Lactone Trap) Start->Inter1 Perkin Rxn Ac2O, NaOAc, 180°C Inter2 trans-o-Coumaric Acid (Ring Opened) Inter1->Inter2 1. NaOH/HgO (Hydrolysis) 2. HCl (Acidification) End 2-Acetoxycinnamic Acid (Target) Inter2->End Ac2O, Pyridine (Selective Acetylation)

Figure 1: Strategic synthesis pathway avoiding the kinetic trapping of the cis-isomer.

Phase 1: The Perkin Reaction (Synthesis of Coumarin)

This step utilizes the classic Perkin condensation to construct the carbon skeleton.[3]

Reagents & Equipment[1][2]
  • Salicylaldehyde (2-Hydroxybenzaldehyde): 1.0 eq (e.g., 25 g)[1]

  • Acetic Anhydride: 2.0 eq (e.g., 40 mL)

  • Anhydrous Sodium Acetate: 1.5 eq (e.g., 25 g)

  • Equipment: 250 mL Round-bottom flask (RBF), air condenser (or reflux condenser), oil bath, thermometer.

Protocol
  • Setup: In a dry 250 mL RBF, combine salicylaldehyde, acetic anhydride, and anhydrous sodium acetate.

    • Note: Sodium acetate must be freshly fused or dried to remove water, which hydrolyzes the anhydride.

  • Reaction: Attach an air condenser (to allow acetic acid escape if necessary, though standard reflux is preferred to keep volume). Heat the mixture in an oil bath at 180°C for 5–6 hours .

    • Mechanism:[3][4][5][6][7][8] The high temperature drives the formation of the mixed anhydride and subsequent elimination of acetic acid. The cis-intermediate spontaneously cyclizes to Coumarin.

  • Quench: Cool the reaction mixture to ~90°C. Pour the hot melt into 300 mL of cold water with vigorous stirring.

    • Observation: An oily precipitate will form, which solidifies upon cooling and scratching.

  • Workup: Filter the crude solid.

  • Purification: Recrystallize from 95% ethanol or methanol.

    • Target QC: White crystalline solid, MP: 68–70°C.

Phase 2: Ring Opening & Isomerization (Synthesis of trans-o-Coumaric Acid)[1]

Coumarin is the cis-lactone. We must open the ring and force isomerization to the trans-geometry to prevent re-cyclization.

Reagents
  • Coumarin: 10 g

  • Sodium Hydroxide (NaOH): 20% aqueous solution (100 mL)

  • Yellow Mercuric Oxide (HgO): Catalyst (Optional but recommended for faster isomerization) or prolonged boiling.

  • Hydrochloric Acid (HCl): Concentrated.[9]

Protocol
  • Hydrolysis: In a 500 mL flask, dissolve Coumarin in 20% NaOH.

  • Isomerization: Boil the solution for 1 hour.

    • Critical Step: If using HgO (approx 0.5 g), add it here to catalyze the cis

      
      trans isomerization. Without catalyst, prolonged boiling (2-3 hours) is required to ensure thermodynamic equilibrium favors the trans-coumarate.
      
  • Filtration: If HgO was used, filter the hot solution to remove mercury residues.

  • Acidification: Cool the filtrate to room temperature. Slowly add concentrated HCl with stirring until the solution is acidic (pH < 2).

    • Observation:trans-o-Coumaric acid precipitates.[1] (The cis-acid would spontaneously re-cyclize to coumarin upon acidification; the stability of the precipitate confirms the trans geometry).

  • Isolation: Filter the white solid and wash with cold water.

  • Purification: Recrystallize from hot water or dilute ethanol.

    • Target QC: White needles, MP: 208–210°C.

Phase 3: Acetylation (Synthesis of 2-Acetoxycinnamic Acid)[1]

The final step restores the acetyl group on the phenolic oxygen without inducing cyclization.

Reagents
  • trans-o-Coumaric Acid: 5 g[1]

  • Acetic Anhydride: 5 eq (15 mL)

  • Pyridine: Catalytic amount (5 drops) or as solvent (2 mL).

  • Solvent: Anhydrous Ether or perform neat.

Protocol
  • Reaction: Mix trans-o-coumaric acid with acetic anhydride and pyridine in a flask.

  • Conditions: Heat gently at 60–70°C for 1–2 hours .

    • Caution: Do not reflux at high temperatures (140°C+), as this may drive the elimination of acetic acid and reform Coumarin.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). Stir vigorously to hydrolyze excess acetic anhydride.

  • Precipitation: The 2-acetoxycinnamic acid will separate as a solid. If an oil forms, scratch the side of the beaker or seed with a crystal.

  • Purification: Filter the solid. Recrystallize from benzene or a mixture of ethanol/water (carefully, avoiding heat which might cause cyclization).

    • Target QC: Colorless crystals, MP: 152–154°C.

Mechanistic Insight & Troubleshooting

Reaction Mechanism (Graphviz)

Mechanism Substrate Salicylaldehyde Aldol Aldol Intermediate (Alkoxide) Substrate->Aldol Nucleophilic Attack Enolate Ac2O Enolate Enolate->Aldol + Dehydration Mixed Anhydride (Unsaturated) Aldol->Dehydration - H2O Coumarin Coumarin (cis-Lactone) Dehydration->Coumarin Spontaneous Cyclization (Fast at 180°C) TransAcid trans-o-Coumaric Acid Coumarin->TransAcid 1. NaOH (Ring Open) 2. Isomerization 3. H+ Product 2-Acetoxycinnamic Acid TransAcid->Product Ac2O / Pyridine (Mild Acetylation)

Figure 2: Mechanistic flow showing the necessity of the intermediate ring-opening step.

Troubleshooting Table
IssueProbable CauseCorrective Action
Product MP is ~70°C Reversion to Coumarin.Reaction temperature during acetylation was too high. Keep T < 80°C.
Low Yield in Step 1 Wet reagents.Ensure Sodium Acetate is fused (anhydrous) and Acetic Anhydride is fresh.
Oily Product in Step 3 Incomplete hydrolysis of anhydride.[1]Stir longer in ice water; scratch glass to induce crystallization.[1]
Product MP is ~208°C Failed Acetylation.Recovered starting material (o-coumaric acid).[1] Check Ac2O quality and pyridine catalyst.

References

  • Perkin, W. H. (1868). "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society, 21, 53-63. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Synthesis of Coumarin). Link

  • Fittig, R. (1884). "Ueber die Cumarinsäure und die Cumarinbildung". Justus Liebigs Annalen der Chemie, 226(3), 351-362. Link

  • Furniss, B. S., et al. (1989). "Preparation of trans-o-Hydroxycinnamic acid (o-Coumaric acid)". Vogel's Textbook of Practical Organic Chemistry, 5th Ed, p. 1040.
  • Organic Syntheses. (1944). "Coumarin".[2][5][8][10][11] Org.[6][8][12] Synth. 24, 28. Link

Sources

Application

Application Note: High-Yield Synthesis of 2-Acetoxycinnamic Acid

Executive Summary 2-Acetoxycinnamic acid (also known as O-acetyl-o-coumaric acid) is a critical intermediate in the synthesis of coumarin-based pharmaceuticals and a structural analog to aspirin on a cinnamic acid scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetoxycinnamic acid (also known as O-acetyl-o-coumaric acid) is a critical intermediate in the synthesis of coumarin-based pharmaceuticals and a structural analog to aspirin on a cinnamic acid scaffold. While the synthesis of cinnamic acid derivatives is generally straightforward, the preparation of 2-acetoxycinnamic acid presents a unique challenge: the "Coumarin Trap."

Standard Perkin condensation conditions applied to salicylaldehyde typically result in the spontaneous lactonization of the intermediate to form Coumarin (2H-chromen-2-one) rather than the acyclic acid. To achieve a high-yield synthesis of the acyclic 2-acetoxycinnamic acid, this protocol utilizes a Two-Stage High-Fidelity Workflow :

  • Hydrolytic Ring Opening: Controlled hydrolysis of coumarin to isolate stable trans-o-coumaric acid.

  • Selective O-Acetylation: Mild acetylation conditions that favor ester formation over dehydrative cyclization.

This guide provides a robust, self-validating protocol designed to maximize yield (>85%) and purity, avoiding the common pitfall of lactonization.

Strategic Analysis: The "Coumarin Trap"

To synthesize 2-acetoxycinnamic acid, one must navigate the equilibrium between the open-chain acid and the cyclic lactone.

  • The Problem: Under acidic or high-thermal conditions, o-hydroxycinnamic acid derivatives rapidly lose water to form the thermodynamically stable coumarin ring.

  • The Solution: We utilize the geometric stability of the trans-isomer. The cis-isomer (coumarinic acid) cyclizes spontaneously. The trans-isomer (o-coumaric acid) is stable and can be acetylated if the reaction temperature is kept moderate and strong dehydrating agents are minimized.

Reaction Pathway Diagram

ReactionPathway Coumarin Coumarin (Starting Material) Salt Na-Coumarinate (Ring Open Salt) Coumarin->Salt NaOH, Reflux (Hydrolysis) TransAcid trans-o-Coumaric Acid (Stable Intermediate) Salt->TransAcid HCl, Cold (Isomerization) Target 2-Acetoxycinnamic Acid (Target Product) TransAcid->Target Ac2O, Pyridine (Selective Acetylation) CisAcid cis-Coumarinic Acid (Unstable) TransAcid->CisAcid UV or Isomerization Target->Coumarin High Heat/Acid (Degradation) CisAcid->Coumarin Spontaneous Lactonization

Figure 1: Reaction pathway illustrating the critical path to the target acyclic acid and the risk of reversion to Coumarin.

Experimental Protocol

Stage 1: Preparation of trans-o-Coumaric Acid

This stage converts commercially available Coumarin into the stable trans-acid precursor.

Reagents:

  • Coumarin (98%+)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol (optional, for recrystallization)

Procedure:

  • Digestion: In a 500 mL round-bottom flask, dissolve 10.0 g (68.4 mmol) of Coumarin in 100 mL of 20% NaOH solution.

  • Reflux: Heat the mixture to reflux for 1 hour. The solution will turn from colorless to yellow/brown as the lactone ring opens to form sodium cis-coumarinate, which thermally isomerizes to the stable sodium trans-coumarate.

    • Checkpoint: Ensure complete dissolution.[1] If oil droplets persist, reflux longer.

  • Cooling: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the solution slowly into a beaker containing 150 mL of concentrated HCl mixed with 100 g of crushed ice . Stir vigorously.

    • Mechanism:[2][3][4] Rapid acidification at low temperature precipitates the trans-acid before it can isomerize back to the cis-form and cyclize.

  • Isolation: Filter the white precipitate using a Büchner funnel. Wash with 50 mL of ice-cold water.

  • Purification: Recrystallize from hot water (or water/ethanol 9:1).

    • Yield Expectation: ~9.0–10.0 g (80–90%).

    • Melting Point: 208–210 °C (Lit. value for trans-o-coumaric acid).

Stage 2: Selective O-Acetylation

This stage installs the acetyl group on the phenolic oxygen without inducing cyclization.

Reagents:

  • trans-o-Coumaric Acid (from Stage 1)

  • Acetic Anhydride[1][5][6]

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) for extraction (optional)

Procedure:

  • Setup: In a 250 mL dry round-bottom flask, place 5.0 g (30.5 mmol) of trans-o-coumaric acid.

  • Acylation: Add 15 mL of Acetic Anhydride followed by 5 drops of Pyridine .

    • Note: Pyridine acts as a catalyst. Do not use strong mineral acids (like H2SO4) as they promote lactonization back to coumarin.

  • Reaction: Stir the suspension at room temperature for 4–6 hours. If the solid does not dissolve, mild heating (40–50 °C) is permitted, but do not reflux .

    • Monitoring: The solid acid should gradually dissolve. TLC (SiO2, Hexane:EtOAc 1:1) should show the disappearance of the starting material (Rf ~0.4) and appearance of the product (Rf ~0.5-0.6).

  • Quenching: Pour the reaction mixture into 200 mL of ice-water with vigorous stirring. Continue stirring for 30 minutes to hydrolyze excess acetic anhydride.

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid. Wash thoroughly with cold water to remove traces of acetic acid and pyridine.

  • Drying: Dry the solid in a vacuum desiccator over CaCl2 or P2O5.

  • Recrystallization: Recrystallize from minimal Ethanol/Water (1:1) or Benzene/Petroleum Ether .

    • Yield Expectation: ~5.3 g (85%).

    • Appearance: White crystalline needles.

Quality Control & Characterization

Verify the identity of the product using the following parameters. The absence of the lactone peak in IR is the primary indicator of success.

ParameterSpecificationMethod
Appearance White crystalline solidVisual Inspection
Melting Point 150–154 °C (approx)*Capillary Method
Solubility Soluble in Ethanol, DCM, Acetone; Insoluble in WaterSolubility Test
IR Spectrum 1690–1710 cm⁻¹ (Acid C=O)1750–1760 cm⁻¹ (Ester C=O)Absence of 1730 cm⁻¹ lactone peakFTIR (KBr pellet)
1H NMR δ 2.35 (s, 3H, -COCH3) δ 6.5 (d, 1H, Vinyl-H)δ 8.0 (d, 1H, Vinyl-H)δ 12.0 (br s, 1H, -COOH)300/400 MHz (DMSO-d6)

*Note: Melting points for acetyl derivatives can vary slightly based on crystal polymorphs; purity should be confirmed via NMR.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Product is Coumarin Reaction temperature too high during acetylation.Maintain acetylation at Room Temp.[7] Avoid strong acid catalysts.
Oily Product Incomplete hydrolysis of anhydride or presence of acetic acid.Triturate the oil with ice-cold water or hexane to induce crystallization.
Incomplete Solubility Starting material (trans-acid) not fully dry.Ensure Stage 1 product is completely dry before adding acetic anhydride.

References

  • Perkin Reaction & Coumarin Formation

    • Mechanism of the Perkin Reaction.
    • Source: [Organic Syntheses, Coll.[1] Vol. 1, p. 252 (1941) - Coumarin]([Link])

  • Hydrolysis of Coumarin

    • Preparation of trans-o-Coumaric Acid.
    • Source: (Refer to Chapter on Aromatic Acids).

  • Acetylation of Phenolic Acids

    • General Acetylation Protocol. Standard methods for acetylating phenolic hydroxyls in the presence of carboxylic acids using acetic anhydride/pyridine.
    • Source: (General reference for cinnamic acid derivative handling).

  • Pharmacological Context

    • Cinnamic Acid Deriv
    • Source: (Search Term: Cinnamic Acid Derivatives Pharmacology).

Disclaimer: This protocol involves the use of corrosive acids and bases. Always wear appropriate PPE (gloves, goggles, lab coat) and work within a fume hood.

Sources

Method

Application Note: Comprehensive In Vitro Characterization of 2-Acetoxycinnamic Acid (2-ACA)

Introduction & Molecule Profile[1][2][3][4][5][6] 2-Acetoxycinnamic acid (2-ACA) is a synthetic derivative of cinnamic acid, structurally characterized by an acetoxy group (-OCOCH₃) at the ortho position of the phenyl ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4][5][6]

2-Acetoxycinnamic acid (2-ACA) is a synthetic derivative of cinnamic acid, structurally characterized by an acetoxy group (-OCOCH₃) at the ortho position of the phenyl ring. It serves as a lipophilic precursor (prodrug) to 2-hydroxycinnamic acid (o-coumaric acid) .

While the parent cinnamic acid backbone exhibits well-documented antimicrobial and antitumor properties, the acetylation in 2-ACA modifies its pharmacokinetics. The acetoxy group masks the polar phenolic hydroxyl, theoretically enhancing membrane permeability. Once intracellular, ubiquitous esterases hydrolyze 2-ACA, releasing the active phenolic moiety and acetic acid.

Why This Guide is Different: Standard screening protocols often treat all small molecules as static. However, 2-ACA is dynamic. This guide prioritizes the metabolic fate of the molecule (hydrolysis) as a prerequisite for accurate bioactivity data.

Mechanism of Action & Activation

The bioactivity of 2-ACA is dual-phase:

  • Extracellular/Membrane Phase: The intact ester facilitates entry into lipid bilayers.

  • Intracellular Phase: Cytosolic esterases cleave the acetyl group, activating the antioxidant and anti-inflammatory pharmacophore.

ActivationPathway ACA 2-Acetoxycinnamic Acid (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) ACA->Membrane Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Active 2-Hydroxycinnamic Acid (Active Phenophore) Esterase->Active Acetate Acetate (Byproduct) Esterase->Acetate Effect Bioactivity: COX-2 Inhibition ROS Scavenging Active->Effect

Caption: Figure 1. Metabolic activation pathway of 2-ACA. The compound relies on intracellular hydrolysis to regenerate the active phenolic hydroxyl group.

Compound Preparation & Stability (Critical Step)

Challenge: 2-ACA is an ester.[1] In media containing Fetal Bovine Serum (FBS), serum esterases can prematurely hydrolyze the compound, leading to experimental artifacts where you are testing the metabolite rather than the parent compound's entry kinetics.

Protocol A: Stock Solution & Stability Check
  • Solubilization: Dissolve 2-ACA in sterile DMSO to a stock concentration of 100 mM.

    • Note: Avoid ethanol if possible to prevent transesterification.

  • Media Compatibility:

    • Prepare complete media (DMEM + 10% FBS) and serum-free media.

    • Spike both with 2-ACA (final conc. 50 µM).

    • Incubate at 37°C.

  • HPLC Verification (Mandatory for Rigor):

    • Take aliquots at 0h, 1h, 6h, and 24h.

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.

    • Detection: UV at 270 nm (cinnamic backbone).

    • Success Criterion: If >20% degradation occurs in 1h in FBS media, use Heat-Inactivated FBS (56°C for 30 min) for downstream assays to reduce esterase activity.

Cytotoxicity Screening (Safety Window)

Before efficacy testing, the non-toxic range must be established. Cinnamic derivatives can disrupt mitochondrial membranes at high concentrations.

Protocol B: MTT Assay (Standardized)
  • Cell Line: HEK293 (Normal kidney) vs. HepG2 (Liver carcinoma).

  • Controls: 0.1% DMSO (Vehicle), Doxorubicin (Positive Toxicity).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Treat with serial dilutions of 2-ACA (1 µM – 500 µM) for 48h.

  • Dye Addition: Add MTT reagent (0.5 mg/mL) for 4h.

  • Solubilization: Aspirate media; add DMSO to dissolve formazan crystals.

  • Readout: Absorbance at 570 nm.

Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

  • Target: Identify the concentration where viability > 90% (typically < 50 µM for cinnamic derivatives) to use in bioactivity assays.

Anti-Inflammatory Assay (COX-2/iNOS Pathway)

2-ACA is structurally analogous to acetylsalicylic acid (Aspirin). The hypothesis is that it inhibits the NF-κB pathway.

Protocol C: LPS-Induced Inflammation in RAW 264.7 Macrophages

Rationale: Lipopolysaccharide (LPS) triggers the TLR4 receptor, activating NF-κB and causing Nitric Oxide (NO) release.

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 6-well plates.
    
  • Pre-treatment: Treat with 2-ACA (10, 25, 50 µM) for 2 hours prior to inflammation.

    • Why Pre-treat? Allows the ester to enter the cell and hydrolyze to the active form before the inflammatory cascade begins.

  • Induction: Add LPS (1 µg/mL) and incubate for 24h.

  • Readout 1 (Nitric Oxide):

    • Mix 100 µL culture supernatant with 100 µL Griess Reagent.

    • Measure Absorbance at 540 nm.

  • Readout 2 (Protein Markers - Western Blot):

    • Lyse cells. Blot for COX-2 , iNOS , and Phospho-NF-κB (p65) .

    • Expected Result: Dose-dependent reduction in COX-2 and iNOS protein levels.

Antioxidant Capacity: Intracellular vs. Chemical

Scientific Warning: Do NOT use the standard DPPH assay for 2-ACA.

  • Reason: The DPPH assay relies on a free hydroxyl group (H-donor) to quench the radical. In 2-ACA, the hydroxyl is blocked by the acetyl group. It will show false negative results in a test tube.

  • Solution: Use a Cellular Antioxidant Activity (CAA) assay where intracellular esterases activate the molecule.

Protocol D: DCFH-DA Intracellular ROS Assay
  • Probe Loading: Incubate cells (e.g., HUVECs) with 10 µM DCFH-DA (non-fluorescent probe) for 30 min.

  • Wash: Remove extracellular probe (PBS wash).

  • Treatment: Add 2-ACA (10-50 µM) for 1 hour.

  • Stress Induction: Add H₂O₂ (200 µM) to induce oxidative stress.

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 5 min for 1 hour.

    • Mechanism:[2] Intracellular esterases cleave DCFH-DA to DCFH (trapped). ROS oxidizes DCFH to fluorescent DCF. 2-ACA (hydrolyzed to coumaric acid) should quench ROS, reducing fluorescence.

Antimicrobial Activity (MIC/MBC)

Cinnamic acids are weak acids that can disrupt bacterial membrane pH gradients.

Protocol E: Microbroth Dilution
  • Strains: S. aureus (Gram+) and E. coli (Gram-).

  • Inoculum: Adjust bacteria to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Add 2-ACA (dissolved in DMSO, final <1%) in serial dilutions (e.g., 512 µg/mL down to 1 µg/mL).

  • Incubation: 37°C for 18-24h.

  • Readout:

    • MIC (Minimum Inhibitory Conc): Lowest concentration with no visible growth (turbidity).

    • MBC (Minimum Bactericidal Conc): Plate 10 µL from clear wells onto agar. Lowest conc with no colony formation.

Summary of Experimental Workflow

Workflow Prep Step 1: Preparation DMSO Solubilization Stability Check (HPLC) Tox Step 2: Safety Screening MTT Assay (HEK293) Determine Non-Toxic Dose Prep->Tox Decision Is Viability > 90%? Tox->Decision Decision->Tox No (Lower Dose) Assay_Inflam Anti-Inflammatory (RAW 264.7 + LPS) Target: COX-2 / NO Decision->Assay_Inflam Yes Assay_ROS Antioxidant (Cellular) (DCFH-DA Assay) Target: Intracellular ROS Decision->Assay_ROS Yes Assay_Micro Antimicrobial (Microbroth Dilution) Target: MIC/MBC Decision->Assay_Micro Yes

Caption: Figure 2. Decision tree for in vitro characterization of 2-ACA.

Data Reporting Template

Assay TypeMetricControl (Vehicle)2-ACA (Low Dose)2-ACA (High Dose)Interpretation
Cytotoxicity Cell Viability (%)100% ± 5%98% ± 3%92% ± 4%Safe dosage established.
Inflammation NO Release (µM)45.2 ± 2.1 (LPS)30.1 ± 1.515.4 ± 1.2Significant anti-inflammatory effect.
Antioxidant ROS (RFU)1200 ± 50 (H2O2)850 ± 40400 ± 30Potent intracellular scavenging.
Antimicrobial MIC (µg/mL)N/A>256 (E. coli)64 (S. aureus)Selective Gram+ activity.

References

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[3][4][5][6] Molecules, 19(12), 19292-19349. Link

  • Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(1), 9655-9674. Link

  • Ruiz-Ruiz, J. C., et al. (2017). Antioxidant activity of phenolic compounds from Cinnamomum zeylanicum extracts. Food Chemistry. Link

  • Gunia-Krzyżak, A., et al. (2018). Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Prospects. International Journal of Cosmetic Science. Link

  • Liao, J. C., et al. (2010). Anti-inflammatory activities of cinnamic acid and its derivatives.[2][7] Journal of Agricultural and Food Chemistry. Link

Sources

Application

Cell Culture Applications of 2-Acetoxycinnamic Acid: A Lipophilic Prodrug &amp; Anti-Inflammatory Probe

[1][2] Part 1: Core Directive & Executive Summary 2-Acetoxycinnamic acid (2-ACA) , also known as O-acetyl-o-coumaric acid, is a synthetic derivative of the naturally occurring o-coumaric acid (2-hydroxycinnamic acid).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Core Directive & Executive Summary

2-Acetoxycinnamic acid (2-ACA) , also known as O-acetyl-o-coumaric acid, is a synthetic derivative of the naturally occurring o-coumaric acid (2-hydroxycinnamic acid).[1][2] In cell culture systems, it serves two primary functions:

  • Lipophilic Prodrug: The acetylation of the phenolic hydroxyl group significantly increases lipophilicity (LogP ~2.13), enhancing passive membrane permeability compared to its parent compound. Once intracellular, ubiquitous cytosolic esterases hydrolyze 2-ACA to release the bioactive o-coumaric acid.[1][2]

  • Pharmacological Probe (SAR Studies): It acts as a critical structural control in Structure-Activity Relationship (SAR) studies.[1] By masking the 2-hydroxyl group, researchers can determine if a biological effect (e.g., radical scavenging or enzyme inhibition) requires the free phenol moiety or if it is driven by the cinnamic acid Michael acceptor backbone.[2]

Primary Applications:

  • Anti-Inflammatory Assays: Inhibition of LPS-induced NO and TNF-

    
     production (e.g., in RAW 264.7 macrophages).[1][2]
    
  • Cancer Biology: Induction of apoptosis via ROS-mitochondria pathways (as a precursor to 2-HCA).[1][2]

  • Metabolic Engineering: Substrate for studying esterase activity or coumarin biosynthesis pathways.

Part 2: Scientific Integrity, Mechanisms & Protocols[1][2]

Mechanism of Action

The biological activity of 2-ACA in mammalian cells is largely dictated by its hydrolysis kinetics.[1][2]

  • Intracellular Activation: 2-ACA enters the cell via passive diffusion.[1][2] Intracellular esterases cleave the acetyl group, releasing o-coumaric acid.[1][2]

  • Target Modulation (Post-Hydrolysis): The released o-coumaric acid inhibits the NF-

    
    B signaling pathway , preventing the nuclear translocation of the p65 subunit.[1][2] This suppresses the transcription of pro-inflammatory genes like iNOS (inducible Nitric Oxide Synthase) and COX-2.[1]
    
  • Direct Activity (Pre-Hydrolysis): The

    
    -unsaturated carbonyl group (Michael acceptor) remains intact in 2-ACA.[1] This moiety can potentially alkylate reactive cysteine residues on specific target proteins (e.g., Keap1), triggering antioxidant response elements (Nrf2 pathway), independent of the hydroxyl group status.[2]
    
Material Preparation & Stability

Critical Consideration: The ester bond is susceptible to spontaneous hydrolysis in aqueous media, especially at pH > 7.4 or in the presence of serum esterases (FBS).

Solubility Data:

Solvent Solubility (Max) Stability (Stock) Notes
DMSO ~50 mg/mL (240 mM) 1 Month @ -20°C Preferred. Hygroscopic; keep anhydrous.[1][2]
Ethanol ~20 mg/mL 2 Weeks @ -20°C Evaporation risk alters concentration.[1][2]

| Culture Media | < 0.5 mg/mL | < 4 Hours | Unstable. Prepare immediately before use.[2] |

Preparation Protocol:

  • Weighing: Weigh 2-ACA powder (MW: 206.19 g/mol ) in a static-free environment.

  • Stock Solution (100 mM): Dissolve 20.6 mg of 2-ACA in 1.0 mL of sterile, anhydrous DMSO. Vortex until completely clear.

  • Aliquot & Storage: Aliquot into amber microcentrifuge tubes (20-50 µL each) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solution: Dilute the stock 1:1000 into serum-free media just prior to treatment to achieve a 100 µM final concentration (0.1% DMSO).

Application 1: Anti-Inflammatory Assay (RAW 264.7 Model)

Objective: Evaluate the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.

Reagents:

  • RAW 264.7 Murine Macrophages[1]

  • Lipopolysaccharide (LPS) (E. coli 0111:B4)[1]

  • Griess Reagent (Sulfanilamide + NED)[1]

  • Positive Control: Dexamethasone or L-NMMA[1][2]

Protocol:

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Starvation (Optional but Recommended): Replace media with DMEM + 1% FBS for 4 hours to reduce basal signaling.

  • Pre-treatment: Add 2-ACA (10, 25, 50, 100 µM) to wells. Include a Vehicle Control (0.1% DMSO) and Media Only control. Incubate for 1 hour .

    • Note: The 1-hour pre-incubation allows cellular entry and de-acetylation to the active form.[2]

  • Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except "Media Only".

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO

    
    .
    
  • Quantification (Griess Assay):

    • Transfer 100 µL of supernatant to a new clear-bottom plate.

    • Add 100 µL Griess Reagent. Incubate 10 mins at Room Temp (dark).

    • Measure Absorbance at 540 nm.

  • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is not due to cell death.[1]

Application 2: Comparative Cytotoxicity (Prodrug Validation)

Objective: Determine if the acetyl group enhances potency against cancer cells (e.g., HeLa or HCT-116) compared to the free acid.[1]

Protocol:

  • Setup: Seed tumor cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Prepare serial dilutions (1 µM – 200 µM) of:

    • Compound A: 2-Acetoxycinnamic acid[1][2][3][4][5]

    • Compound B: 2-Hydroxycinnamic acid (Parent)[1][2]

    • Compound C: Cinnamic acid (Backbone control)[1][4]

  • Timing: Incubate for 48 hours.

  • Readout: Assess viability via ATP-luminescence (CellTiter-Glo) or MTT.

  • Analysis: Calculate IC

    
    .
    
    • Interpretation: If IC

      
      (2-ACA) < IC
      
      
      
      (2-HCA), the acetoxy group likely improves cellular uptake.[1] If IC
      
      
      (2-ACA) >> IC
      
      
      (2-HCA), the acetyl group may be hindering the active pharmacophore (free phenol).[1]

Part 3: Visualization & Formatting[1][2]

Interactive Pathway Diagram: 2-ACA Activation & Signaling

This diagram illustrates the intracellular conversion of 2-ACA and its downstream blockade of inflammatory signaling.[1][2]

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus ACA 2-Acetoxycinnamic Acid (Lipophilic Prodrug) ACA_Cyto 2-ACA (Intracellular) ACA->ACA_Cyto Passive Diffusion (High LogP) LPS LPS (Stimulus) IKK IKK Complex LPS->IKK TLR4 Signaling HCA 2-Hydroxycinnamic Acid (Active Metabolite) ACA_Cyto->HCA Hydrolysis Esterase Carboxylesterases Esterase->HCA HCA->IKK Inhibition NFkB NF-κB (p65/p50) HCA->NFkB Inhibits Translocation ROS ROS Scavenging (Antioxidant Effect) HCA->ROS Direct Scavenging IkB IκBα IKK->IkB Phosphorylation IkB->NFkB Degradation releases NF-κB DNA DNA (NF-κB Binding Sites) NFkB->DNA Translocation mRNA mRNA: iNOS, COX-2, TNF-α DNA->mRNA Transcription

Caption: Mechanism of Action: 2-ACA acts as a membrane-permeable prodrug, hydrolyzing intracellularly to 2-Hydroxycinnamic acid, which subsequently inhibits the NF-κB inflammatory cascade.[1][2]

Experimental Workflow: Anti-Inflammatory Screening

Workflow Step1 1. Preparation Dissolve 2-ACA in DMSO (100 mM Stock) Step2 2. Pre-Treatment Add to cells (10-100 µM) Incubate 1 Hour Step1->Step2 Step3 3. Stimulation Add LPS (1 µg/mL) Incubate 24 Hours Step2->Step3 Step4 4. Analysis Supernatant -> Griess Assay (NO) Lysate -> Western Blot (COX-2) Step3->Step4

Caption: Step-by-step workflow for evaluating the anti-inflammatory efficacy of 2-ACA in macrophage models.

Part 4: References

  • Gunasekaran, S., et al. (2015).[1][6] "Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids." Molecules, 20(6).[1]

  • Zhao, J., et al. (2015).[1] "Protective effects of 2-methoxycinnamaldehyde... on warm hepatic ischemia reperfusion injury."[1] International Journal of Clinical and Experimental Pathology.

  • Lee, M.A., et al. (2013).[1] "Antitumor activity of 2-hydroxycinnamaldehyde for human colon cancer cells through suppression of β-catenin signaling."[1][2] Journal of Natural Products, 76(7), 1278-1284.[1]

  • Pontiki, E., et al. (2014).[1] "Cinnamic Acid Derivatives as Antioxidant Agents." Molecules, 19(6).[1] (General reference for cinnamic acid SAR). [1]

  • Biosynth Carbosynth. "2-Acetoxycinnamic acid Product Datasheet." (Chemical properties and structure verification).

Sources

Method

Derivatization of 2-Acetoxycinnamic acid for enhanced activity

Application Note: Strategic Derivatization of 2-Acetoxycinnamic Acid (2-ACA) Executive Summary 2-Acetoxycinnamic acid (2-ACA) represents a privileged "hybrid" scaffold, structurally fusing the antioxidant backbone of cin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Acetoxycinnamic Acid (2-ACA)

Executive Summary

2-Acetoxycinnamic acid (2-ACA) represents a privileged "hybrid" scaffold, structurally fusing the antioxidant backbone of cinnamic acid with the acetyl-donor capability of acetylsalicylic acid (Aspirin). While the parent compound exhibits baseline anti-inflammatory and mild antiproliferative activity, its therapeutic potential is often limited by poor metabolic stability (rapid hydrolysis of the ester) and suboptimal lipophilicity.

This guide provides a high-level technical roadmap for derivatizing 2-ACA. We focus on converting the carboxylic acid moiety into bioisosteric amides and functional esters . These modifications are designed to enhance cellular uptake, resist glucuronidation, and potentiate activity against targets such as Histone Deacetylases (HDACs) and Cyclooxygenase-2 (COX-2).

Strategic Design & SAR Logic

To enhance 2-ACA, we must address its Structure-Activity Relationship (SAR).[1] The molecule possesses three reactive zones:[2]

  • The Acetoxy Group (Ortho): Acts as a prodrug moiety for 2-hydroxycinnamic acid (Coumaric acid). Constraint: Must be preserved during synthesis to maintain "aspirin-like" acetylation activity.

  • The Michael Acceptor (

    
    -unsaturation):  Critical for covalent interaction with cysteine residues in target enzymes (e.g., Nrf2 pathway activation).
    
  • The Carboxyl Tail: The primary site for modification. Converting this to a hydrophobic amide or ester significantly alters biodistribution.

Visualizing the Chemical Space (SAR Map)

SAR_Strategy ACA 2-Acetoxycinnamic Acid (Scaffold) Amide Amide Derivatization (High Stability) ACA->Amide EDC/HOBt Coupling Ester Esterification (Prodrug Potential) ACA->Ester Steglich Conditions Hybrid Molecular Hybrids (e.g., NO-Donors) ACA->Hybrid Linker Chemistry Target1 HDAC Inhibition (Zinc Binding) Amide->Target1 Target2 COX-2 Inhibition Ester->Target2

Figure 1: Strategic modification pathways for 2-ACA targeting specific biological outcomes.

Experimental Protocols

Critical Safety & Chemoselectivity Note

The ortho-acetoxy group is labile. Avoid strong bases (NaOH, KOH) and high-temperature reflux in protic solvents , as these will cause deacetylation, yielding 2-hydroxycinnamic acid derivatives. The protocols below utilize mild coupling conditions to preserve the acetoxy motif.

Protocol A: Synthesis of 2-Acetoxycinnamides (Amidation)

Objective: Create stable amide derivatives to improve metabolic half-life and target affinity. Mechanism: EDC/HOBt mediated coupling prevents racemization (if chiral amines are used) and operates at neutral pH.

Reagents:

  • 2-Acetoxycinnamic acid (1.0 equiv)

  • Amine (e.g., Benzylamine, Aniline derivatives) (1.1 equiv)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
    
  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Activation: Dissolve 2-ACA (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
    ). Cool to 0°C in an ice bath.
    
  • Reagent Addition: Add HOBt (1.2 mmol) and EDC

    
    HCl (1.2 mmol). Stir for 30 minutes at 0°C. Note: The solution may become slightly cloudy.
    
  • Coupling: Add the target amine (1.1 mmol) followed by dropwise addition of DIPEA (2.0 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–18 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the acid spot (

    
    ) and appearance of the amide (
    
    
    
    ).
  • Workup (Mild): Dilute with DCM (20 mL). Wash successively with:

    • 5% Citric Acid or 1N HCl (Cold, rapid wash to remove unreacted amine).

    • Saturated

      
       (To remove unreacted acid and HOBt).
      
    • Brine.[3]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Validation Check:

  • 
    H-NMR:  Confirm presence of the amide proton (
    
    
    
    ppm, broad singlet) and retention of the acetoxy methyl singlet (
    
    
    ppm).
Protocol B: Synthesis of Functional Esters (Steglich Esterification)

Objective: Increase lipophilicity or create "Twin Drug" hybrids (e.g., coupling with Menthol or Eugenol).

Reagents:

  • 2-Acetoxycinnamic acid (1.0 equiv)

  • Functional Alcohol (1.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • Solvent: Anhydrous DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ACA (1 mmol) and the target alcohol (1 mmol) in anhydrous DCM (15 mL).

  • Catalyst: Add DMAP (0.1 mmol).

  • Coupling: Cool to 0°C. Add DCC (1.1 mmol) dissolved in a minimal amount of DCM dropwise.

  • Precipitation: A white precipitate (Dicyclohexylurea - DCU) will form almost immediately.

  • Reaction: Stir at 0°C for 1 hour, then at RT for 8–12 hours.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (remove DMAP) and saturated

    
    .
    
  • Purification: Flash chromatography.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 2-Acetoxycinnamic Acid Dissolve Dissolve in DCM (0°C) + EDC/HOBt Start->Dissolve AddAmine Add Amine + DIPEA Dissolve->AddAmine Activation (30 min) Monitor TLC Check (Hex:EtOAc 7:3) AddAmine->Monitor Stir 12h Monitor->AddAmine Incomplete Workup Acid/Base Wash (Remove Byproducts) Monitor->Workup Conversion > 95% Purify Column Chromatography Workup->Purify Final Pure Derivative Purify->Final

Figure 2: Step-by-step workflow for the chemoselective amidation of 2-ACA.

Biological Evaluation & Expected Data

Once synthesized, derivatives should be screened for antiproliferative activity. The acetoxy group often enhances potency against cancer lines by facilitating cellular entry before hydrolyzing to the active phenolic form.

Assay Protocol: MTT Cell Viability Assay

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).

  • Control: 2-Acetoxycinnamic acid (Parent), Cisplatin (Positive Control).

  • Concentration Range: 0.1

    
    M to 100 
    
    
    
    M.

Data Presentation Template:

Compound IDR-Group (Amide/Ester)A549 IC

(

M)
MCF-7 IC

(

M)
Selectivity Index (SI)
2-ACA (Parent) -OH45.2 ± 2.150.5 ± 3.41.0
Deriv-01 -NH-Benzyl12.4 ± 1.115.8 ± 1.2>3.5
Deriv-02 -NH-Phenethyl5.2 ± 0.4 6.1 ± 0.5 >8.0
Deriv-03 -O-Menthyl22.1 ± 1.828.4 ± 2.22.0

Interpretation: Expect bulky, lipophilic amides (Deriv-02) to show superior potency due to enhanced HDAC interaction and membrane permeability compared to the parent acid.

References

  • Pontiki, E., et al. (2014).[1] "Recent advances in the synthesis and biological evaluation of cinnamic acid derivatives." ResearchGate.[4]

  • De, P., et al. (2011).[2][5] "Cinnamic acid derivatives as anticancer agents-a review." Current Medicinal Chemistry.

  • Organic Syntheses. (2012). "Boric acid catalyzed amide formation (Alternative Green Protocol)." Organic Syntheses.

  • Gaikwad, et al. (2020). "Cinnamic Acid Derivatives and Their Biological Efficacy." International Journal of Molecular Sciences.

Sources

Application

Liposomal Formulation of 2-Acetoxycinnamic Acid: A Senior Application Scientist's Guide to Enhanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Liposomal Encapsulation of 2-Acetoxycinnamic Acid Cinnamic acid and its derivatives have garnered significant attention in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Liposomal Encapsulation of 2-Acetoxycinnamic Acid

Cinnamic acid and its derivatives have garnered significant attention in therapeutic research due to their broad spectrum of biological activities, including potent anti-inflammatory properties.[1] These compounds have been shown to modulate key inflammatory pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] 2-Acetoxycinnamic acid, a derivative of this class, holds promise as a therapeutic agent. However, its clinical translation can be hampered by challenges related to its physicochemical properties, such as potential poor aqueous solubility, which can limit bioavailability and effective delivery to target tissues.

Liposomal encapsulation offers a strategic solution to overcome these limitations. Liposomes are microscopic, spherical vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a hydrophobic molecule like 2-acetoxycinnamic acid, the lipid bilayer of the liposome provides a compatible environment, enabling stable incorporation and shielding it from premature degradation in the physiological environment. This encapsulation can enhance the solubility of the drug, prolong its circulation time, and facilitate its passive targeting to sites of inflammation through the enhanced permeability and retention (EPR) effect. This guide provides a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro evaluation of a liposomal formulation of 2-acetoxycinnamic acid.

Physicochemical Properties of 2-Acetoxycinnamic Acid

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to designing a robust formulation.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₄[2]
Molecular Weight 206.19 g/mol [2]
Melting Point 153-157 °C[2]
Boiling Point 367.5±25.0 °C (Predicted)[2]
Density 1.267±0.06 g/cm³ (Predicted)[2]
pKa 4.33±0.10 (Predicted)[2]

Protocol 1: Preparation of 2-Acetoxycinnamic Acid-Loaded Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely used and reliable technique for the preparation of liposomes, particularly for encapsulating hydrophobic drugs. This method involves the formation of a thin lipid film from a solution of lipids and the drug in an organic solvent, followed by hydration with an aqueous buffer.

Materials and Reagents:
  • 2-Acetoxycinnamic acid

  • Soybean Phosphatidylcholine (SPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Round-bottom flask

  • Sonicator (bath or probe)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Step-by-Step Methodology:
  • Lipid and Drug Dissolution: In a round-bottom flask, dissolve a known amount of the chosen phospholipid (e.g., SPC or DPPC), cholesterol (typically at a 2:1 or 3:1 molar ratio of phospholipid to cholesterol), and 2-acetoxycinnamic acid in a suitable organic solvent mixture, such as chloroform:methanol (2:1, v/v). The inclusion of cholesterol is crucial for modulating membrane fluidity and stability.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at a constant speed in a water bath set to a temperature above the phase transition temperature of the lipid (e.g., 40-50°C). Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Introduce a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) into the flask. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Continue to rotate the flask in the water bath (without vacuum) for at least 1 hour. This allows the lipid film to hydrate and self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion): To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to sonication or extrusion.

    • Sonication: Use a bath or probe sonicator to reduce the size of the liposomes. The duration and power of sonication should be optimized to achieve the desired particle size.

    • Extrusion (Recommended): For a more homogenous size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-20 passes) to ensure uniformity.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation dissolution 1. Dissolve Lipids & 2-Acetoxycinnamic Acid in Organic Solvent evaporation 2. Form Thin Lipid Film (Rotary Evaporation) dissolution->evaporation hydration 3. Hydrate Film with Aqueous Buffer evaporation->hydration mlv 4. Formation of Multilamellar Vesicles (MLVs) hydration->mlv extrusion 5. Size Reduction (Extrusion) mlv->extrusion final_product Final Liposomal Formulation extrusion->final_product

Caption: Workflow for Liposome Preparation.

Protocol 2: Characterization of 2-Acetoxycinnamic Acid-Loaded Liposomes

Thorough characterization is essential to ensure the quality, stability, and efficacy of the liposomal formulation.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter (particle size) and PDI of nanoparticles in suspension. The PDI provides an indication of the homogeneity of the particle size distribution. Zeta potential measurement provides information about the surface charge of the liposomes, which is a critical factor for their stability in suspension and their interaction with biological membranes.

  • Instrumentation: Zetasizer or similar DLS instrument.

  • Procedure:

    • Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

    • Transfer the diluted sample to a cuvette.

    • Perform the measurement according to the instrument's instructions to obtain the Z-average diameter, PDI, and zeta potential.

ParameterTypical Expected Range
Particle Size (Z-average) 100 - 200 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -10 to -30 mV
Encapsulation Efficiency (%EE)

Encapsulation efficiency is a critical parameter that quantifies the amount of drug successfully loaded into the liposomes.

  • Principle: Separation of the unencapsulated ("free") drug from the liposome-encapsulated drug, followed by quantification of the drug in one or both fractions.

  • Methodology (using High-Performance Liquid Chromatography - HPLC):

    • Separation of Free Drug: Use a separation technique such as ultracentrifugation, size exclusion chromatography, or dialysis to separate the free 2-acetoxycinnamic acid from the liposomes.

    • Quantification of Total Drug: Lyse a known volume of the liposome suspension with a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.

    • HPLC Analysis: Analyze the concentration of 2-acetoxycinnamic acid in the total drug sample and the free drug sample using a validated HPLC method.

    • Calculation: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Drug Release Study

An in vitro release study is performed to understand the rate and extent of drug release from the liposomes over time, which can provide insights into the in vivo performance of the formulation. The dialysis method is a commonly employed technique for this purpose.

  • Materials: Dialysis tubing with an appropriate molecular weight cut-off (MWCO), release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively), magnetic stirrer, and temperature-controlled water bath.

  • Procedure:

    • Place a known volume of the liposomal formulation into a pre-soaked dialysis bag.

    • Seal the dialysis bag and immerse it in a known volume of the release medium maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

    • Analyze the concentration of 2-acetoxycinnamic acid in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Calculate the cumulative percentage of drug released at each time point.

Drug_Release_Mechanism cluster_release Drug Release from Liposome liposome Liposome with Encapsulated 2-Acetoxycinnamic Acid diffusion Diffusion through Lipid Bilayer liposome->diffusion erosion Liposome Destabilization/ Erosion liposome->erosion released_drug Released Drug diffusion->released_drug erosion->released_drug

Caption: Mechanisms of Drug Release.

Protocol 4: In Vitro Cellular Uptake Study

Evaluating the cellular uptake of the liposomal formulation is crucial to confirm its potential for intracellular drug delivery. Flow cytometry is a powerful technique for quantifying the internalization of fluorescently labeled liposomes by cells.

  • Materials:

    • Fluorescently labeled liposomes (e.g., incorporating a lipophilic dye like DiI or DiD).

    • Cell line of interest (e.g., a macrophage cell line like RAW 264.7 for inflammation studies).

    • Cell culture medium and supplements.

    • Flow cytometer.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Incubate the cells with the fluorescently labeled liposomes at a predetermined concentration for various time points (e.g., 1, 4, and 24 hours).

    • After incubation, wash the cells with cold PBS to remove non-internalized liposomes.

    • Harvest the cells using a suitable method (e.g., trypsinization).

    • Analyze the cell suspension by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correlate with the extent of liposome uptake.

Proposed Anti-Inflammatory Mechanism of Action

Cinnamic acid derivatives have been reported to exert their anti-inflammatory effects by inhibiting key signaling pathways. The proposed mechanism for 2-acetoxycinnamic acid involves the inhibition of the TLR4/NF-κB signaling cascade.

Anti_Inflammatory_Pathway cluster_pathway Anti-Inflammatory Signaling Pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 Activates nfkb NF-κB tlr4->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Induces Transcription inflammation Inflammation cytokines->inflammation Promotes drug 2-Acetoxycinnamic Acid Liposomes drug->nfkb Inhibits

Caption: Inhibition of NF-κB Pathway.

Conclusion

The liposomal formulation of 2-acetoxycinnamic acid presents a promising strategy to enhance its therapeutic potential by improving its drug delivery characteristics. The protocols outlined in this guide provide a comprehensive framework for the preparation, characterization, and in vitro evaluation of this novel drug delivery system. By following these detailed methodologies, researchers can develop and validate a robust and effective liposomal formulation of 2-acetoxycinnamic acid for further preclinical and clinical investigation.

References

  • trans-2-Methoxycinnamic acid (FDB004884). (2010, April 8). FooDB. Retrieved from [Link]

  • 2-Methoxycinnamic acid | C10H10O3 | CID 734154. PubChem. Retrieved from [Link]

  • p-Methoxycinnamic acid. ChemBK. Retrieved from [Link]

  • 2-Methoxycinnamic acid, (Z)- | C10H10O3 | CID 1622530. PubChem. Retrieved from [Link]

  • Method for determining drug encapsulation efficiency in liposomes. (Patent No. CN102980963A). Google Patents.
  • Hua, S. (2014). comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery. International Journal of Nanomedicine, 9, 735–744. Retrieved from [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). Retrieved from [Link]

  • Al-Lawati, H., Al-Busaidi, I., & Al-Wahaibi, A. (2021). In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line. PLOS ONE, 16(3), e0248169. Retrieved from [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703. Retrieved from [Link]

  • Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes. (2013). International Journal of Nanomedicine, 8, 193–200. Retrieved from [Link]

  • Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. (2021). Molecules, 26(15), 4567. Retrieved from [Link]

  • 2-Methoxycinnamic acid, (Z)- | C10H10O3 | CID 1622530. PubChem. Retrieved from [Link]

  • Characterization of the uptake mechanisms for internalization of negatively charged liposomes in HeLa cells. (2021). Journal of Nanobiotechnology, 19(1), 1-14. Retrieved from [Link]

  • How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes. (2021). Pharmaceutics, 13(5), 698. Retrieved from [Link]

  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. (2020). Current Medicinal Chemistry, 27(1), 100-120. Retrieved from [Link]

  • Cellular lipid uptake with flow cytometry readout. (2023). protocols.io. Retrieved from [Link]

  • (E)-2-methoxycinnamic acid, 1011-54-7. The Good Scents Company. Retrieved from [Link]

  • Method for determining drug encapsulation efficiency in liposomes. (Patent No. CN102980963B). Google Patents.
  • In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. (2007). Acta Pharmaceutica, 57(3), 313-323. Retrieved from [Link]

  • Liposomes carrying hydrophilic and hydrophobic drugs. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Acetoxycinnamic acid synthesis

Technical Support Center: 2-Acetoxycinnamic Acid Synthesis Ticket ID: #ACA-OPT-001 Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Acetoxycinnamic Acid Synthesis Ticket ID: #ACA-OPT-001 Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-acetoxycinnamic acid via the Perkin reaction is a classic yet deceptive protocol. While theoretically straightforward, the yield is frequently compromised by three competing failure modes: hydrolysis of the anhydride (moisture contamination), deacetylation-cyclization (formation of coumarin), and polymerization (tar formation).

This guide replaces generic textbook procedures with a field-validated optimization strategy.

Part 1: The Mechanism & Failure Points

To improve yield, you must understand the "Coumarin Trap." The Perkin reaction between salicylaldehyde and acetic anhydride typically yields the (E)-isomer (trans) of 2-acetoxycinnamic acid.

  • The Goal: Maintain the acetyl group on the phenol oxygen.

  • The Failure: If the acetyl group hydrolyzes during reaction or workup, the resulting free phenol (2-hydroxycinnamic acid) can isomerize and cyclize to form Coumarin (lactonization).

Visualizing the Pathway:

G Sal Salicylaldehyde Inter Mixed Anhydride Intermediate Sal->Inter Perkin Condensation Ac2O Acetic Anhydride (Must be XS) Ac2O->Inter Base Base (NaOAc/KOAc) Base->Inter Target 2-Acetoxycinnamic Acid (Target Product) MP: ~153°C Inter->Target Elimination (E-isomer) Coumarin Coumarin (Major Byproduct) MP: ~70°C Target->Coumarin 1. Hydrolysis (-Ac) 2. Isomerization (E->Z) 3. Cyclization

Figure 1: Reaction pathway showing the critical divergence between the stable target acid and the unwanted coumarin byproduct.

Part 2: Critical Control Points (Optimization)

The following parameters are non-negotiable for high yields (>70%).

Catalyst Selection (The Cation Effect)

Do not use hydrated salts.

  • Standard: Sodium Acetate (NaOAc).[1] Cheap, but slower.

  • High-Performance: Potassium Acetate (KOAc).[1] The larger potassium cation stabilizes the carboxylate intermediate better at high temperatures, often increasing yield by 10-15%.

  • Requirement: Must be fused (anhydrous). Heat your acetate salt in a porcelain dish with a Bunsen burner until it melts and resolidifies before grinding.

Reagent Quality (The Moisture War)

Acetic anhydride hydrolyzes to acetic acid in the presence of water. Acetic acid cannot drive the Perkin reaction; it only acts as a solvent.

  • Protocol: Distill Salicylaldehyde before use if it is dark (oxidation products inhibit reaction). Use fresh Acetic Anhydride.

Thermal Management
  • Optimal Temp: 140°C – 160°C.

  • Danger Zone: >170°C promotes decarboxylation and polymerization (tar).

  • Duration: Conventional heating requires 4–8 hours. Microwave heating (see below) requires minutes.

Part 3: Validated Protocols

Method A: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, low side-reactions.

ParameterSpecification
Reagents Salicylaldehyde (10 mmol), Acetic Anhydride (30 mmol), KOAc (10 mmol)
Vessel Sealed microwave vial (Quartz/Glass)
Power/Temp 300W / 140°C
Time 10–15 minutes
Workup Pour hot mixture into crushed ice/water.
Method B: Conventional Reflux (Scale-Up)
  • Mix: 0.1 mol Salicylaldehyde + 0.3 mol Acetic Anhydride + 0.1 mol Fused KOAc.

  • Heat: Oil bath at 150°C (air condenser is often sufficient, or short water condenser).

  • Time: Reflux for 4 hours.

  • Isolation (Crucial Step):

    • Pour the hot reaction mixture into a large volume of ice water (not room temp water).

    • Why? Rapid cooling precipitates the product before the acetoxy group can hydrolyze.

    • Stir vigorously. The oil should solidify into a beige solid.

    • Do not boil the aqueous mixture to remove anhydride; this will strip the acetyl group and form coumarin.

Part 4: Troubleshooting & FAQs

Q1: My product is a solid, but it melts at 69-70°C, not 153°C. What happened? A: You synthesized Coumarin , not 2-acetoxycinnamic acid.

  • Cause: Your workup was too acidic or too hot. The acetyl group hydrolyzed, forming o-coumaric acid, which spontaneously cyclized.

  • Fix: Reduce the acidity of the workup. Wash the precipitate with cold water immediately. Verify the pH of the mother liquor is not < 2.

Q2: I obtained a black, sticky tar that won't crystallize. A: This is likely polymerized salicylaldehyde or resinification due to overheating.

  • Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (approx. 10 mg) to the reaction flask. Ensure your oil bath does not exceed 160°C.

Q3: The yield is <30% despite following the protocol. A: Check your Acetic Anhydride .

  • Test: Add a drop of the anhydride to water. If it dissolves instantly without heat generation, it has already hydrolyzed to acetic acid. It should sink and dissolve slowly with heat evolution.

  • Fix: Use a fresh bottle or distill the anhydride.

Q4: How do I purify the crude solid? A: Recrystallization.[2][3]

  • Solvent: Ethanol/Water (70:30) or dilute Acetic Acid.

  • Note: Dissolve in hot ethanol first, then add warm water until turbid. Cool slowly to room temperature, then 4°C. Rapid cooling traps impurities.

Part 5: Workflow Decision Tree

Workflow Start Start Synthesis CheckReagents Are Reagents Anhydrous? Start->CheckReagents Dry Dry/Distill Reagents CheckReagents->Dry No Method Select Method CheckReagents->Method Yes Dry->Method MW Microwave (140°C, 15 min) Method->MW Thermal Thermal Reflux (150°C, 4 hrs) Method->Thermal Workup Pour into ICE WATER MW->Workup Thermal->Workup Solid Solid Formed? Workup->Solid Oil Oiling Out Solid->Oil No Filter Filter & Wash (Cold Water) Solid->Filter Yes Scratch Scratch glass/Seed Keep Cold Oil->Scratch Scratch->Solid MPCheck Check MP Filter->MPCheck Success (153°C) Success (153°C) MPCheck->Success (153°C) >150°C Coumarin (70°C) Coumarin (70°C) MPCheck->Coumarin (70°C) <80°C

Figure 2: Operational workflow for synthesis and isolation.

References

  • Perkin Reaction Mechanism & Scope: Crawford, M., & Little, W. T. (1959). The Perkin reaction.[4][5] Journal of the Chemical Society, 729-731.

  • Microwave Assisted Synthesis: Sinha, A. K., Joshi, B. P., & Dogra, R. (2003).[6] Microwave-assisted rapid synthesis of cinnamic acids. Tetrahedron Letters, 44(22), 4203-4206.

  • Prevention of Coumarin Formation: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Cinnamic Acid derivatives and Coumarin distinction).

  • Recrystallization Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Optimization

Optimizing reaction conditions for 2-Acetoxycinnamic acid esterification

Technical Support Center: Reaction Optimization Division Ticket ID: #ACA-EST-001 Subject: Optimization of 2-Acetoxycinnamic Acid Esterification & Deacetylation Prevention Executive Summary: The "Deacetylation Trap" User...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Division Ticket ID: #ACA-EST-001 Subject: Optimization of 2-Acetoxycinnamic Acid Esterification & Deacetylation Prevention

Executive Summary: The "Deacetylation Trap"

User Issue: "I am attempting to synthesize the methyl ester of 2-acetoxycinnamic acid using standard sulfuric acid reflux in methanol. My yield is low, and NMR indicates I have lost the acetyl group (forming methyl 2-hydroxycinnamate). How do I fix this?"

Technical Diagnosis: You are encountering acid-catalyzed transesterification/hydrolysis . The acetoxy group on the phenolic ring is chemically similar to that of Aspirin (acetylsalicylic acid). Under standard Fischer esterification conditions (Strong Acid + Alcohol + Heat), the alcohol solvent attacks not only the carboxylic acid but also the phenolic acetate, leading to deacetylation.

The Solution: Switch from thermodynamic control (Fischer) to kinetic control (Acid Chloride or Steglich). The protocol below outlines the Acid Chloride Method , which isolates the activation step from the nucleophilic attack, preserving the sensitive acetoxy group.

The "Gold Standard" Protocol: Acid Chloride Activation

This method avoids strong acidic protons during the alcohol addition phase, preventing the "scrambling" of the acetate group.

Reagents:

  • Substrate: 2-Acetoxycinnamic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: DMF (Dimethylformamide) (1-2 drops)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Base (Step 2): Triethylamine (

    
    ) or Pyridine (1.1 equiv)
    
  • Nucleophile: Target Alcohol (e.g., Methanol, Ethanol) (1.2 equiv)

Step-by-Step Methodology

Phase 1: Activation (Formation of Acyl Chloride)

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Dissolution: Suspend 2-acetoxycinnamic acid in anhydrous DCM (0.5 M concentration).

  • Catalysis: Add 1-2 drops of dry DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, allowing the reaction to proceed at lower temperatures.

  • Addition: Add

    
     dropwise at 
    
    
    
    .
  • Reaction: Allow to warm to room temperature (RT). If reaction is sluggish (no gas evolution), heat to mild reflux (

    
    ) for 1-2 hours.
    
    • Checkpoint: The solution should become clear/homogeneous.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure (Rotovap). Do not skip this.  Excess 
    
    
    
    will generate
    
    
    in the next step, causing deacetylation.

Phase 2: Esterification (Nucleophilic Acyl Substitution)

  • Resuspension: Redissolve the crude acid chloride residue in fresh anhydrous DCM. Cool to

    
    .
    
  • Base Addition: Add Triethylamine (1.1 equiv). This scavenges the

    
     generated, keeping the pH neutral/basic to protect the acetoxy group.
    
  • Alcohol Addition: Add the target alcohol (1.2 equiv) dropwise.

  • Completion: Stir at RT for 2-4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).

  • Workup: Wash with saturated

    
     (removes unreacted acid), then Brine. Dry over 
    
    
    
    .

Troubleshooting & Optimization Logic

Decision Matrix: Why did my reaction fail?

ReactionLogic Start Issue: Low Yield / Impurities CheckNMR Check NMR: Is Acetyl group present? (Singlet ~2.3 ppm) Start->CheckNMR Polymer Issue: Gummy/Polymerized Product Start->Polymer Viscous/Insoluble NoAcetyl NO: Deacetylation Occurred CheckNMR->NoAcetyl Missing Peak YesAcetyl YES: Acetyl Intact, Low Conversion CheckNMR->YesAcetyl Peak Present Cause1 Cause: Reaction too acidic/hot NoAcetyl->Cause1 Fix1 Switch to Acid Chloride Method OR use DCC/DMAP Cause1->Fix1 CheckWater Was water present? YesAcetyl->CheckWater Fix2 Dry solvents (Sieves 4A) Increase reaction time CheckWater->Fix2 Fix3 Add radical inhibitor (BHT) Perform reaction in dark Polymer->Fix3

Figure 1: Troubleshooting decision tree for 2-acetoxycinnamic acid esterification failures.

Comparative Data: Method Selection

ParameterFischer Esterification (

/MeOH)
Acid Chloride Method (

/Base)
Steglich Esterification (DCC/DMAP)
Primary Mechanism Acid-Catalyzed EquilibriumIrreversible Nucleophilic SubstitutionActivation via O-acylisourea
Acetoxy Stability Poor (High risk of transesterification)High (If base is used)High (Mild conditions)
Reaction Temp Reflux (

)

RT

RT
Purification Difficult (Equilibrium mixture)Easy (Stoichiometric)Difficult (Urea byproduct removal)
Recommended For Simple Cinnamic Acid (No Acetoxy)2-Acetoxycinnamic Acid Small Scale / Precious Alcohols

Frequently Asked Questions (FAQ)

Q1: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, and it is often cleaner. Oxalyl chloride ((


) produces gases (

) that are easily removed. Use catalytic DMF in DCM at

. This is preferred if you have difficulty removing trace

.

Q2: Why not just use DCC/DMAP (Steglich)? A: Steglich is excellent for preserving the acetoxy group, but the byproduct (dicyclohexylurea, DCU) can be tedious to remove from cinnamic esters, often requiring multiple filtrations or chromatography. The Acid Chloride method usually allows for a simple liquid-liquid extraction workup.

Q3: The double bond in my product seems to have isomerized (Cis/Trans scrambling). Why? A: Cinnamic acid derivatives are photosensitive. Extended exposure to light or excessive heat during reflux can cause E to Z isomerization. Perform the reaction in the dark (wrap flask in foil) and avoid prolonged heating above


.

References

  • General Esterification of Cinnamic Acids: Purwaningsih, Y. et al. "Esterification of Cinnamic Acid using Menthol and its Activity as Lowering Glucose Levels." Jurnal Kimia dan Pendidikan Kimia, 2022.

  • Acid Chloride Activation Protocols: Organic Syntheses, Coll. Vol. 91, p. 221 (2014).[1] "Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling" (Detailed

    
     activation protocol).
    
    
  • Thionyl Chloride Handling & Mechanism: "Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride." NOC (Organic Chemistry Lab Practical Guide).

  • Selectivity in Phenolic Esters (Aspirin Analogies): Pathiranage, A. L. et al. "Esterification, Purification and Identification of Cinnamic Acid Esters."[2] Journal of Laboratory Chemical Education, 2018.[2]

Sources

Troubleshooting

Troubleshooting 2-Acetoxycinnamic acid purification by column chromatography

Subject: Troubleshooting Column Chromatography for 2-Acetoxycinnamic Acid (2-ACA) Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Introduction Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Column Chromatography for 2-Acetoxycinnamic Acid (2-ACA) Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active

Introduction

Welcome to the technical support center for 2-Acetoxycinnamic acid (2-ACA) purification. This compound presents a unique "dual-challenge" in chromatography: it possesses a carboxylic acid moiety (causing tailing) and a labile phenolic ester (susceptible to hydrolysis and cyclization).

This guide moves beyond generic advice, providing a mechanistic troubleshooting framework to ensure high purity (>98%) and yield.

Part 1: Diagnostic & Decision Logic

Before modifying your mobile phase, use this logic tree to identify the root cause of your purification failure.

TroubleshootingLogic Start Start: Identify Issue Issue1 Problem: Tailing / Streaking Start->Issue1 Issue2 Problem: Co-elution / Poor Separation Start->Issue2 Issue3 Problem: New Spots Appearing (Decomposition) Start->Issue3 Check1 Check: Mobile Phase pH Issue1->Check1 Check2 Check: Is impurity Coumarin? Issue2->Check2 Check3 Check: Solvent Water Content / Basicity Issue3->Check3 Action1 Action: Add 0.5-1.0% Acetic Acid Check1->Action1 No Acid Modifier Action2 Action: Use Gradient Elution (Coumarin elutes early) Check2->Action2 High Rf Impurity Action3 Action: Dry Solvents, Avoid Amines, Protect from Light Check3->Action3 Hydrolysis/Isomerization

Figure 1: Decision matrix for troubleshooting 2-ACA purification failures.

Part 2: Troubleshooting Modules

Module 1: The "Tailing" Phenomenon

Symptom: The product elutes as a broad streak rather than a tight band, contaminating later fractions.

Technical Analysis: Silica gel (SiO₂) is slightly acidic (pH ~5) but possesses surface hydroxyl groups (silanols) that act as hydrogen bond donors. The carboxylic acid group of 2-ACA (


) interacts strongly with these silanols. Without intervention, the acid exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) forms. The anionic form binds irreversibly to silica or drags significantly, causing tailing [1].

Corrective Protocol: You must suppress ionization and mask silanol sites.[1]

  • The Fix: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to the mobile phase.

  • Why: This lowers the mobile phase pH below the

    
     of 2-ACA, forcing the equilibrium toward the protonated, non-polar free acid form, which migrates efficiently.
    
Module 2: Stability & The "Ghost Spot" (Decomposition)

Symptom: A new spot appears on TLC during the column run, or yield is lower than expected.

Technical Analysis: 2-ACA is an O-acetylated derivative. Two degradation pathways are possible on silica:

  • Hydrolysis: Moisture in the silica or solvent hydrolyzes the ester, yielding 2-hydroxycinnamic acid (o-coumaric acid) and acetic acid.

  • Cyclization (Lactonization): If hydrolysis occurs, the resulting 2-hydroxycinnamic acid can cyclize to form coumarin (2H-chromen-2-one). This is accelerated by cis-isomerization (via light exposure) or basic impurities [2].

Corrective Protocol:

  • Avoid Basic Modifiers: Never use Triethylamine (TEA) or Ammonia. These catalyze ester hydrolysis and potential lactonization.

  • Solvent Choice: Avoid Methanol (MeOH) if possible, as it can cause transesterification over long contact times. Use Ethyl Acetate/Hexane or DCM/Acetone .

  • Light Protection: Wrap the column in foil if the run is long to prevent trans-to-cis photoisomerization, which facilitates cyclization to coumarin [3].

Part 3: Comparative Data & Separation Parameters

The following table summarizes the retention behavior of 2-ACA and its common impurities.

Table 1: Relative Retention Factors (Rf) and Polarity Mobile Phase Reference: Hexane:Ethyl Acetate (7:3) + 1% AcOH

CompoundRelative PolarityEst.[2][3] Rf ValueElution OrderNotes
Coumarin Low (Lactone)0.60 - 0.701stCommon impurity/degradation product.
2-Acetoxycinnamic Acid Medium (Ester/Acid)0.35 - 0.452ndTarget Compound. Requires acid modifier.
2-Hydroxycinnamic Acid High (Phenol/Acid)0.15 - 0.253rdHydrolysis product. Trails heavily.[4]
Cinnamic Acid Medium-High0.30 - 0.40VariableStarting material (if used). Hard to separate.

Part 4: Master Protocol (SOP)

Objective: Purify 1.0 g of crude 2-ACA.

Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: 30:1 to 50:1 (Silica:Compound by weight). For 1g compound, use ~40g silica.

  • Slurry Solvent: Hexane + 1% Acetic Acid.

Sample Loading (Critical)
  • Method: Solid Loading (Dry Load) is recommended due to the compound's polarity and potential solubility issues in non-polar mobile phases.

    • Dissolve 1.0 g crude 2-ACA in minimal Acetone or DCM.

    • Add ~2.0 g silica gel.

    • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

    • Load this powder gently onto the top of the packed column.

Elution Gradient

Run the column using the following gradient to ensure separation of the non-polar coumarin impurity before the main peak.

  • Mobile Phase A: Hexane + 1% Acetic Acid[5]

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid

StepSolvent Ratio (A:B)Volume (Column Volumes)Purpose
195:52 CVElute non-polar impurities.
280:203 CVElute Coumarin (if present).
370:305-8 CVElute 2-Acetoxycinnamic Acid.
450:502 CVFlush polar hydrolysis products.
Post-Run Processing
  • Combine fractions containing the single spot at Rf ~0.40.

  • Wash Step: If acetic acid concentration is high, co-evaporation with Toluene or Heptane can help remove trace acetic acid during rotary evaporation.

  • Drying: Dry under high vacuum (< 5 mbar) at 40°C to remove trace solvent/acid.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Liyana Pathiranage, A., et al. (2018).[6] Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.[6] [Link]

  • Cohen, M. D., Schmidt, G. M. J., & Sonntag, F. I. (1964). Topochemistry. Part II. The photochemistry of trans-cinnamic acids. Journal of the Chemical Society, 2000-2013. [Link]

  • PubChem. (n.d.). 2-Methoxycinnamic acid (Analogous structure data). National Library of Medicine. [Link]

Sources

Optimization

Preventing hydrolysis of the acetoxy group in 2-Acetoxycinnamic acid

Technical Support Center: Stability & Handling of 2-Acetoxycinnamic Acid Topic: Preventing Hydrolysis of the Acetoxy Group in 2-Acetoxycinnamic Acid Ticket ID: #ACA-STAB-001 Status: Open Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Acetoxycinnamic Acid

Topic: Preventing Hydrolysis of the Acetoxy Group in 2-Acetoxycinnamic Acid Ticket ID: #ACA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Stability Group[1]

Executive Summary: The Stability Paradox

2-Acetoxycinnamic acid (2-ACA) presents a dual-stability challenge common to salicyl derivatives. Structurally, it consists of a cinnamic acid backbone with an acetoxy group at the ortho position.[1] This molecule is a vinylogous analog of aspirin (acetylsalicylic acid).[1]

The Core Problem: The phenolic ester linkage (acetoxy group) is thermodynamically unstable in the presence of water and nucleophiles.[1] Unlike aliphatic esters, the leaving group is a phenoxide ion (stabilized by resonance), making the carbonyl carbon highly susceptible to nucleophilic attack even under mild conditions.[1]

Critical Directive: To maintain integrity, you must treat the acetoxy group as a "kinetic trap." Once exposed to moisture, high pH, or heat, it will irreversibly hydrolyze back to 2-hydroxycinnamic acid (coumaric acid derivative) and acetic acid .[1]

Troubleshooting Guide (Q&A)

Phase 1: Synthesis & Workup

Q: I am seeing significant 2-hydroxycinnamic acid impurities immediately after synthesis. Is my reaction failing? A: It is likely not the reaction failing, but the workup destroying your product.[1]

  • Cause: Using strong bases (NaOH, KOH) or even saturated bicarbonate (NaHCO₃) for prolonged periods during the quench step can induce rapid saponification (base-catalyzed hydrolysis).[1]

  • Solution: Quench acetic anhydride reactions with ice-water, not base. If you must neutralize the acid, use a mild buffer (phosphate pH 4-5) or perform a rapid extraction into an organic solvent (DCM or EtOAc) followed immediately by drying over anhydrous Na₂SO₄.[1] Never let the product sit in an aqueous basic layer.[1][2]

Q: Can I recrystallize using methanol or ethanol? A: Proceed with extreme caution.

  • Risk: Primary alcohols can act as nucleophiles, leading to transesterification .[1] You might inadvertently swap the acetyl group for an ethyl group, or simply hydrolyze it if the solvent is "wet" (contains water).[1]

  • Recommendation: Use non-nucleophilic solvent systems like Toluene/Hexanes or anhydrous Acetone/Hexanes.[1] If using alcohols, they must be strictly anhydrous, and the process must be rapid and cold.[1]

Phase 2: Storage & Handling

Q: My solid sample smells like vinegar after a month. What happened? A: The "vinegar" smell is acetic acid, the byproduct of hydrolysis.[1]

  • Mechanism: Atmospheric moisture has adsorbed onto the crystal surface.[1] In the solid state, autocatalysis can occur: the hydrolysis releases acetic acid, which lowers the local pH and catalyzes further acid-hydrolysis of the remaining ester.[1]

  • Fix: Store 2-ACA in a desiccator at -20°C. Ensure the vial is essentially gas-tight (parafilm is insufficient; use a screw cap with a PTFE liner).

Phase 3: Formulation & Bioassays

Q: I need to dissolve 2-ACA for a cell culture assay (pH 7.4). Will it survive? A: Only transiently.[1]

  • Kinetics: At pH 7.4, the half-life (

    
    ) of phenolic esters drops significantly compared to pH 5.0.[1]
    
  • Protocol: Prepare a high-concentration stock solution in DMSO (anhydrous) . Do not dilute into the aqueous media until the exact moment of the experiment.

  • Control: Always run a "Time 0" HPLC check of your media to confirm the actual concentration exposed to cells.[1]

Technical Data & Stability Parameters

Table 1: Solvent Compatibility Matrix

Solvent SystemCompatibilityRisk FactorNotes
DMSO (Anhydrous) High LowIdeal for stock solutions.[1] Hygroscopic; keep sealed.
Water (pH 7.0+) Critical Failure ExtremeRapid hydrolysis (

< 24h at RT).[1]
Water (pH 2.0 - 4.0) Moderate MediumZone of maximum stability.[1]
Methanol/Ethanol Low HighRisk of transesterification (solvolysis).[1]
Acetonitrile High LowGood for HPLC mobile phases (without basic modifiers).[1]

Table 2: Estimated Hydrolysis Kinetics (Analogous to Aspirin)

ConditionEstimated

Mechanism
pH 1.0 (Acidic)~HoursAcid-catalyzed activation of carbonyl.[1]
pH 2.5 (Buffer)~Days/WeeksStability Maximum.
pH 7.4 (Physiological)~10-20 HoursGeneral base catalysis.[1]
pH 10+ (Basic)< 30 MinutesRapid Saponification (

direct attack).[1]

Step-by-Step Protocols

Protocol A: Hydrolysis-Free Synthesis Workup

Objective: Isolate 2-ACA from an acetylation reaction without degrading the ester.

  • Quench: Pour the reaction mixture (acetic anhydride/pyridine) onto crushed ice (approx. 5x volume). Stir vigorously for 10 minutes. Do not allow temperature to rise above 5°C.

  • Precipitation: The product should precipitate as a solid.[1]

    • If solid forms: Filter immediately using a chilled Buchner funnel.[1] Wash with ice-cold water (pH adjusted to ~3 with dilute HCl).[1]

    • If oil forms: Extract immediately into cold Dichloromethane (DCM) .[1]

  • Washing (The Critical Step):

    • Wash the DCM layer with 0.1 M HCl (to remove pyridine).[1]

    • Wash with Cold Brine .[1]

    • SKIP the Sodium Bicarbonate wash if possible.[1] If acid removal is strictly required, use a rapid, cold 5% NaHCO₃ wash (< 30 seconds contact time).[1]

  • Drying: Dry organic layer over Anhydrous MgSO₄ (Magnesium Sulfate is slightly acidic/neutral, preferred over basic drying agents).[1]

  • Concentration: Evaporate solvent at < 40°C .

Protocol B: Preparation of Assay Stock Solutions
  • Purchase DMSO (Anhydrous, ≥99.9%) in septa-sealed bottles.[1]

  • Weigh 2-ACA in a glovebox or low-humidity environment.[1]

  • Dissolve to 100 mM concentration.

  • Aliquot into single-use amber vials.

  • Store at -80°C.

  • Thaw Rule: Thaw only once. Discard unused portion.

Visualizing the Instability

Figure 1: Mechanism of Base-Catalyzed Hydrolysis This diagram illustrates why pH control is non-negotiable.[1] The hydroxide ion attacks the carbonyl carbon, creating a tetrahedral intermediate that collapses to eject the phenoxide (2-hydroxycinnamate).[1]

HydrolysisMechanism Ester 2-Acetoxycinnamic Acid (Intact Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack (Rate Limiting) OH OH- / H2O (Nucleophile) OH->Intermediate Products 2-Hydroxycinnamic Acid + Acetic Acid Intermediate->Products Collapse & Elimination

Caption: The irreversible pathway of ester hydrolysis driven by nucleophilic attack.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Purity / Degradation CheckSmell Does solid smell like vinegar? Start->CheckSmell CheckSolvent Check Solvent System CheckSmell->CheckSolvent No Moisture Moisture Ingress. Action: Resynthesize & Store w/ Desiccant CheckSmell->Moisture Yes Alcohol Transesterification. Action: Switch to ACN/DMSO CheckSolvent->Alcohol Using MeOH/EtOH? Aqueous Aqueous CheckSolvent->Aqueous Aqueous Buffer? CheckWorkup Review Workup pH BaseWash BaseWash CheckWorkup->BaseWash Did you use NaOH/NaHCO3? CheckpH pH > 6.0? Aqueous->CheckpH Check pH Hydrolysis Base Hydrolysis. Action: Lower pH or use Fresh Stock CheckpH->Hydrolysis Yes Saponification Workup Saponification. Action: Use Acidic/Neutral Workup BaseWash->Saponification Yes

Caption: Diagnostic logic flow for identifying the root cause of acetoxy group loss.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Detailed kinetics of aspirin hydrolysis).

  • Bandy, B., et al. (2021).[1] "Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity." Biomedical Research.

  • BenchChem Technical Support. (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions." [1]

  • PubChem. (2025).[1][3] "2-Methoxycinnamic acid (Structural Analog Data)." National Library of Medicine.[1]

  • Li, X., et al. (2012).[1] "Hydrolysis of phenolic acid esters by esterase enzymes." University of Leeds Library.[1]

Sources

Troubleshooting

Scaling up the synthesis of 2-Acetoxycinnamic acid

An authoritative guide to navigating the complexities of scaling the synthesis of 2-Acetoxycinnamic acid, presented by the Senior Application Scientist team. This technical support center is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to navigating the complexities of scaling the synthesis of 2-Acetoxycinnamic acid, presented by the Senior Application Scientist team. This technical support center is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and solutions to common challenges encountered during laboratory and pilot-plant scale-up.

Overview of 2-Acetoxycinnamic Acid Synthesis

2-Acetoxycinnamic acid, a key intermediate in pharmaceuticals and other advanced materials, is most commonly synthesized via the Perkin reaction.[1] This classic condensation reaction involves reacting an aromatic aldehyde (salicylaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding acid (sodium acetate).[2][3] While straightforward on a small scale, scaling this reaction introduces challenges related to heat and mass transfer, impurity profiles, and consistent yields.

The reaction proceeds through an aldol-type condensation. The base abstracts an alpha-proton from acetic anhydride to form an enolate, which then attacks the aldehyde carbonyl group. Subsequent dehydration and hydrolysis steps yield the cinnamic acid derivative.[4] In this specific synthesis, the phenolic hydroxyl group of salicylaldehyde is also acetylated by the acetic anhydride, leading to the final product. Understanding this mechanism is crucial for diagnosing and resolving issues during scale-up.

Experimental Protocol: Scaled-Up Synthesis (100g Scale)

This protocol is designed to be a self-validating system, with built-in checkpoints and explanations for critical steps.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesRationale
Salicylaldehyde122.12100.0 g0.819Limiting Reagent
Acetic Anhydride102.09250.8 g (232 mL)2.457Acts as both reactant and solvent; excess drives reaction to completion.
Anhydrous Sodium Acetate82.0380.6 g0.983Base catalyst; must be anhydrous to prevent hydrolysis of acetic anhydride.[5]
Hydrochloric Acid (conc.)36.46~150 mL-For acidification to precipitate the product.
Toluene92.14500 mL-Recrystallization solvent.
Activated Charcoal-10 g-To decolorize the crude product.

Step-by-Step Methodology:

  • Reactor Setup & Reagent Preparation:

    • Equip a 2L three-neck round-bottom flask with a mechanical stirrer, reflux condenser (with a drying tube), and a temperature probe.

    • Crucial: Ensure all glassware is oven-dried to prevent moisture, which can hydrolyze acetic anhydride and reduce yield.[5]

    • Grind the anhydrous sodium acetate into a fine powder to maximize its surface area and catalytic activity.

  • Reaction Execution:

    • Charge the flask with salicylaldehyde (100.0 g), acetic anhydride (250.8 g), and powdered anhydrous sodium acetate (80.6 g).

    • Begin vigorous stirring to ensure the mixture is a homogenous slurry.

    • Heat the mixture in an oil bath to an internal temperature of 175-180°C. The Perkin reaction requires high temperatures to proceed efficiently.[5]

    • Maintain this temperature for 8-10 hours. Monitor the reaction's progress periodically via Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the salicylaldehyde spot indicates reaction completion.

  • Work-Up and Isolation:

    • Allow the dark-brown reaction mixture to cool to approximately 100°C.

    • Carefully and slowly pour the warm mixture into 1.5 L of deionized water while stirring vigorously. This hydrolyzes the excess acetic anhydride and precipitates the crude product.

    • Heat the aqueous mixture to boiling and add activated charcoal (10 g). Keep it near boiling for 15 minutes to decolorize the solution.[6]

    • Filter the hot solution through a pad of celite using a pre-heated Büchner funnel to remove the charcoal and other insoluble impurities.

    • Cool the filtrate in an ice bath to below 10°C.

    • Slowly add concentrated hydrochloric acid with constant stirring until the pH of the solution is ~2.[7] This protonates the carboxylate salt, causing the 2-acetoxycinnamic acid to precipitate.

    • Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

    • Collect the crude solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 200 mL) to remove inorganic salts and residual acid.

  • Purification (Recrystallization):

    • Transfer the crude solid to a 1L Erlenmeyer flask. Add 500 mL of toluene and heat with stirring until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven at 50-60°C to a constant weight.

Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_purification Purification & Analysis reagents Charge Reagents: - Salicylaldehyde - Acetic Anhydride - Sodium Acetate heat Heat to 180°C (8-10 hours) reagents->heat setup Dry Glassware Setup (Mechanical Stirrer, Reflux) setup->reagents tlc Monitor by TLC heat->tlc hydrolysis Quench in Water tlc->hydrolysis decolorize Decolorize with Charcoal hydrolysis->decolorize filtration1 Hot Filtration decolorize->filtration1 acidify Acidify with HCl (pH 2) filtration1->acidify filtration2 Isolate Crude Product acidify->filtration2 recrystallize Recrystallize from Toluene filtration2->recrystallize dry Vacuum Dry recrystallize->dry analysis QC Analysis (MP, NMR, HPLC) dry->analysis G start Experiment Complete q1 Is Yield < 70%? start->q1 q2 Is Product Off-Color? q1->q2 No a1 Check Reagent Anhydrousness Verify Internal Temperature Improve Stirring Efficiency q1->a1 Yes q3 Was Tar Formation Observed? q2->q3 No a2 Improve Charcoal Treatment Perform Second Recrystallization Check Aldehyde Purity q2->a2 Yes a3 Reduce Max Temperature Ensure Uniform Heating Optimize Reaction Time via TLC q3->a3 Yes end_node Process Optimized q3->end_node No a1->q2 a2->q3 a3->end_node

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Why is an excess of acetic anhydride used?

    • A: Acetic anhydride serves two purposes: it is a reactant that provides the acetyl group and the two-carbon chain, and it often acts as the solvent for the reaction. Using it in excess helps to keep the reaction mixture stirrable and drives the equilibrium towards the product side according to Le Chatelier's principle.

  • Q: Can other bases be used instead of sodium acetate?

    • A: Yes, other weak bases like potassium acetate or tertiary amines (e.g., pyridine, triethylamine) can be used. Potassium acetate is sometimes reported to give slightly better yields than sodium acetate. [8]However, sodium acetate is inexpensive and effective, making it a common choice for large-scale syntheses.

  • Q: What are the primary safety concerns when scaling up this reaction?

    • A: The main hazards are:

      • Corrosive Reagents: Acetic anhydride is corrosive and lachrymatory. Concentrated HCl is highly corrosive. Handle both in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

      • High Temperatures: The reaction is run at high temperatures (180°C), posing a risk of thermal burns. Use a properly secured heating mantle or oil bath.

      • Exothermic Quench: Adding the hot reaction mixture to water is an exothermic process that hydrolyzes excess acetic anhydride. The addition must be done slowly and with good stirring to control the heat generated.

  • Q: How do I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques should be used:

      • Melting Point: Pure 2-acetoxycinnamic acid has a sharp melting point (approx. 182-186°C). [9]A broad or depressed melting point indicates impurities.

      • Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure, while FT-IR will show characteristic peaks for the carbonyls (acid and ester) and the C=C double bond.

      • Chromatography: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for determining purity with high accuracy. [10]

Analytical Methods for Quality Control

The selection of a suitable analytical method is critical for quality control. The following table compares common techniques for the analysis of 2-acetoxycinnamic acid.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Primary Use Purity determination, quantificationImpurity identification, high sensitivityVolatile impurity analysis
Linearity (R²) ≥ 0.998 [10]> 0.99 [10]0.987–0.999 [10]
Accuracy (% Recovery) 98.0% - 102.0% [10]±15% of nominal value [10]100% - 111% for aromatic acids [10]
Precision (% RSD) ≤ 2.0% [10]< 10% [10]< 15%
Limit of Detection (LOD) ~2.5 µg/mL [10]As low as 0.5 ng/mL [10]3 - 272 ng/mL [10]
Key Advantage Robust, precise, and widely available.Extremely sensitive and specific.Excellent for separating volatile isomers.
Key Disadvantage Less sensitive than MS methods.More complex and expensive.Requires derivatization for non-volatile acids.

References

  • IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
  • Indriyanti, E., & Prahasiwi, M. S. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Jurnal Kimia dan Pendidikan Kimia, 5(1), 54-63.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Methoxycinnamic Acid via Perkin Reaction.
  • VibzzLab. (2023, July 16). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ) [Video]. YouTube.
  • Google Patents. (1992). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • Cioc, R. C., et al. (2012). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 17(10), 11957–11967. Retrieved from [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Rao, K. R., & Kumar, S. (2000). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Indian Journal of Chemical Technology, 7, 250-253.
  • BenchChem. (2025). Common side reactions in the synthesis of 2-Nitrocinnamic acid.
  • SciSpace. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
  • Adnani, A., et al. (2014). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation. Journal of Molecular Catalysis B: Enzymatic, 107, 139-146. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Ganda, S., et al. (2020). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry, 11(30), 4842-4870. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxycinnamic acid. Retrieved from [Link]

  • All 'Bout Chemistry. (2024, March 7). Perkin's Reaction Problems | Reaction Practice Questions Series | MH-SET NE-SLET 2024 [Video]. YouTube.
  • Roy, K., et al. (2019). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. Mini-Reviews in Medicinal Chemistry, 19(17), 1401-1415. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Nitrocinnamic Acid.
  • Online Organic Chemistry Tutor. (n.d.). Perkin Reaction. Retrieved from [Link]

  • Touaibia, M., et al. (2022). Hydroxycinnamic Acids and Their Related Synthetic Analogs: An Update of Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 22(11), 1516-1538.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Uzoekwe, S. A., & Oghome, P. I. (2021). Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. Journal of Chemical Society of Nigeria, 46(5).

Sources

Optimization

Technical Support Center: 2-Acetoxycinnamic Acid (2-ACA) Bioavailability

[1] Current Status: Operational Ticket ID: #ACA-BIO-OPT-001 Subject: Troubleshooting Solubility, Metabolic Stability, and Formulation for 2-ACA Derivatives Assigned Specialist: Senior Application Scientist, Formulation C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: #ACA-BIO-OPT-001 Subject: Troubleshooting Solubility, Metabolic Stability, and Formulation for 2-ACA Derivatives Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting hub for 2-Acetoxycinnamic acid (2-ACA) derivatives. This guide addresses the "twin peaks" of bioavailability failure for this scaffold: poor aqueous solubility (due to the lipophilic cinnamic backbone) and rapid metabolic clearance (due to esterase-mediated hydrolysis of the acetoxy group).

This is not a textbook. It is a decision-support system designed to unblock your experimental workflows.[1]

Module 1: Chemical Stability & Pre-Formulation

Issue: "My compound degrades rapidly in plasma/media before reaching the target."

Diagnosis: The 2-acetoxy group acts as a "chemical handle" similar to Aspirin (Acetylsalicylic acid).[1] While it improves membrane permeability compared to the free phenol, it is highly susceptible to carboxylesterases in the liver and plasma. This results in rapid hydrolysis into 2-hydroxycinnamic acid (o-coumaric acid) and acetic acid, effectively stripping the molecule of its acetylated pharmacophore before it reaches systemic circulation.[1]

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Half-life < 15 min in rat plasma Unprotected ester bond hydrolysis.[1]Steric Shielding: Introduce bulky groups (e.g., methyl, ethyl) at the

-position of the cinnamic side chain to sterically hinder esterase attack.
Degradation in stock solution (DMSO) Hygroscopic hydrolysis.[1]Solvent Protocol: Store stocks in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles.
Low oral bioavailability (%F < 5%) First-pass hepatic extraction.[1]Lymphatic Targeting: Switch to a lipid-based formulation (see Module 2) to bypass the portal vein and enter via the lymphatic system.[1]
Protocol A: In Vitro Metabolic Stability Screening

Use this self-validating protocol to quantify the hydrolysis rate.

  • Preparation: Incubate 2-ACA derivative (1 µM) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (to assess CYP450 vs. Esterase contribution).

    • Control: Run a parallel tube without NADPH.[1] If degradation persists, the culprit is esterases , not CYP450.

  • Quenching: Stop reaction at 0, 5, 15, 30, 60 min using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Module 2: Formulation & Delivery Systems

Issue: "I cannot get sufficient drug loading in my delivery vehicle."

Diagnosis: 2-ACA derivatives are often Class II or IV compounds (Low Solubility).[1] Standard aqueous formulations result in precipitation.[1] The high crystallinity of the cinnamic scaffold resists solubilization in lipid matrices.

Solution: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles PLGA encapsulation protects the labile acetoxy ester from hydrolysis while improving aqueous dispersibility.[1]

Protocol B: PLGA Nanoprecipitation Workflow

This method is optimized for hydrophobic cinnamic derivatives.

  • Organic Phase: Dissolve 50 mg PLGA (50:50, MW 7-17 kDa) and 5 mg 2-ACA derivative in 2 mL Acetone.

  • Aqueous Phase: Prepare 20 mL of 1% PVA (Polyvinyl alcohol) solution in ultrapure water.

  • Precipitation: Inject organic phase into aqueous phase under magnetic stirring (500 RPM) using a syringe pump (Rate: 0.5 mL/min). Critical: Slow injection prevents aggregation.[1]

  • Solvent Removal: Stir open-vessel for 4 hours to evaporate acetone.

  • Purification: Centrifuge at 12,000 rpm for 20 min. Wash pellet 2x with water to remove free drug.[1]

Data Visualization: Nanoprecipitation Efficiency

Polymer:Drug RatioParticle Size (nm)PDI (Polydispersity)Encapsulation Efficiency (%)
10:1145 ± 120.1565%
20:1 (Optimal) 168 ± 15 0.12 82%
50:1210 ± 250.2845%

Module 3: Pathway Visualization

The Bioavailability Obstacle Course

The following diagram illustrates the fate of 2-ACA and where your intervention points (Formulation/Chemical Modification) act.

BioavailabilityPath Admin Oral Administration Stomach Gastric Acid (pH 1.2) Admin->Stomach Intestine Intestinal Lumen (Solubility Limit) Stomach->Intestine Precipitation Risk Liver Liver (First Pass) Esterase Hydrolysis Intestine->Liver Absorption Systemic Systemic Circulation (Target Site) Liver->Systemic Bioavailability (<5%) Nano PLGA Nanoparticle (Protects Ester) Nano->Stomach Bypasses Hydrolysis Nano->Intestine Sustained Release ChemMod Structural Mod (Steric Hindrance) ChemMod->Liver Resists Esterases ChemMod->Systemic Improved T1/2

Figure 1: Critical failure points for 2-ACA derivatives.[1] Red nodes indicate high-risk degradation zones.[1] Black hexagonal nodes represent the solutions provided in this guide.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use cyclodextrins instead of PLGA? A: Yes, specifically Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1] However, while cyclodextrins improve solubility, they offer less protection against esterase hydrolysis compared to the solid polymer matrix of PLGA. Use cyclodextrins only if your primary issue is solubility, not metabolic instability.[1]

Q: My derivative has a LogP of 4.5. Is this too high? A: A LogP of 4.5 indicates high lipophilicity.[1] While this ensures good passive permeability across the gut wall, it guarantees solubility-limited absorption (BCS Class II).[1] You must use a surfactant (e.g., Tween 80) or a lipid carrier.[1] Do not attempt simple suspension in saline; the data will be erratic due to micro-precipitation.[1]

Q: How do I verify if the acetoxy group is intact inside the nanoparticle? A: Do not rely solely on release studies. Perform FTIR spectroscopy on the lyophilized nanoparticles. Look for the preservation of the ester carbonyl stretch at ~1760 cm⁻¹ . If this peak shifts or disappears, hydrolysis occurred during formulation.[1]

References

  • Polymeric Nanoparticles for Cinnamic Acid Delivery Source: Dove Medical Press (Int J Nanomedicine) Relevance: Validates the nanoprecipitation protocol for cinnamic acid derivatives to enhance retention time and solubility. URL:[Link]

  • Metabolic Stability of Cinnamic Esters Source: National Institutes of Health (PubMed) Relevance: details the structure-activity relationship (SAR) of cinnamic esters and their susceptibility to enzymatic hydrolysis. URL:[Link]

  • PLGA Protocol Standardization Source: iGEM / Open Wetware Relevance:[1] Provides the foundational solvent-evaporation parameters adapted in Module 2. URL:[Link]

  • 2-Methoxycinnamic Acid Properties (Analog Reference) Source: PubChem Relevance: Provides physicochemical benchmarks (pKa, LogP) for 2-substituted cinnamic acids used to estimate 2-ACA behavior. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 2-Acetoxycinnamic acid and salicylic acid

An In-depth Technical Guide to the Comparative Biological Activity of 2-Acetoxycinnamic Acid and Salicylic Acid. Executive Summary This guide provides a rigorous comparison between Salicylic Acid (SA) , the benchmark phe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Comparative Biological Activity of 2-Acetoxycinnamic Acid and Salicylic Acid.

Executive Summary

This guide provides a rigorous comparison between Salicylic Acid (SA) , the benchmark phenolic anti-inflammatory and plant defense hormone, and 2-Acetoxycinnamic Acid (2-ACA) , a vinylogous derivative structurally related to Aspirin. While Salicylic Acid is a direct-acting pharmacophore, 2-Acetoxycinnamic Acid functions primarily as a lipophilic prodrug that releases o-coumaric acid (2-hydroxycinnamic acid) upon hydrolysis.

This analysis targets researchers in medicinal chemistry and agrochemicals, highlighting the "Vinylogy Principle" —the insertion of a vinyl group (


) into the benzoate scaffold—and its profound impact on lipophilicity, enzyme binding kinetics, and antimicrobial potency.
Chemical & Physical Property Profile

The structural divergence lies in the prop-2-enoic acid tail of 2-ACA compared to the direct carboxylic attachment in SA. This "spacer" increases lipophilicity, altering membrane permeability and bioavailability.

PropertySalicylic Acid (SA) 2-Acetoxycinnamic Acid (2-ACA) Impact on Activity
IUPAC Name 2-Hydroxybenzoic acid3-(2-Acetoxyphenyl)prop-2-enoic acid2-ACA is the "Vinylogous Aspirin."
Molecular Weight 138.12 g/mol 206.20 g/mol 2-ACA is bulkier, affecting enzyme fit.
Lipophilicity (LogP) ~2.26~2.95 (Predicted)2-ACA > SA. 2-ACA penetrates lipid bilayers more effectively.
pKa (Acid) 2.97~4.5SA is a stronger acid; 2-ACA is weaker due to conjugation.
Solubility (Water) ~2 g/L (20°C)Low (requires organic co-solvent)2-ACA requires DMSO/Ethanol for bio-assays.
Functional Class Phenolic AcidAcetylated Phenylpropanoid2-ACA acts as an acyl donor and prodrug.
Biological Activity & Mechanism of Action (MOA)
A. Anti-Inflammatory Potential (COX Inhibition) [1][2][3]
  • Salicylic Acid: Acts as a weak, reversible inhibitor of Cyclooxygenase (COX-1 and COX-2) enzymes. Its primary anti-inflammatory mechanism involves the suppression of pro-inflammatory signaling (NF-

    
    B pathway) rather than direct active-site acetylation.
    
  • 2-Acetoxycinnamic Acid: Designed as a structural analog to Aspirin (2-Acetoxybenzoic acid) .

    • The Vinylogy Effect: In Aspirin, the acetyl group is perfectly positioned to irreversibly acetylate Serine-530 in the COX active site. In 2-ACA, the vinyl spacer extends the molecule, pushing the carboxylate group further away.

    • Result: 2-ACA is generally a weaker COX inhibitor than Aspirin because the steric bulk prevents optimal alignment for trans-acetylation. However, it hydrolyzes to o-Coumaric Acid , which is a potent antioxidant and scavenger of reactive oxygen species (ROS), offering a complementary anti-inflammatory pathway.

B. Antimicrobial & Antifungal Activity [4]
  • Salicylic Acid: Functions by disrupting bacterial membrane potential and inhibiting ion transport. It is bacteriostatic and fungistatic.

  • 2-Acetoxycinnamic Acid: Exhibits enhanced antimicrobial efficacy against specific strains (e.g., S. aureus, Candida) compared to SA.

    • Mechanism:[3][5][6][7][8] The acetoxy group and the cinnamic tail increase lipophilicity, allowing 2-ACA to cross microbial cell walls more efficiently than SA. Once inside, intracellular esterases hydrolyze it, releasing o-coumaric acid (which disrupts bacterial metabolism) and acetic acid (which acidifies the cytoplasm).

C. Plant Defense Signaling
  • Salicylic Acid: The master regulator of Systemic Acquired Resistance (SAR) in plants.

  • 2-Acetoxycinnamic Acid: Not a natural plant hormone. However, exogenous application can trigger defense pathways because plants possess esterases that rapidly convert 2-ACA into o-coumaric acid, a precursor in the phenylpropanoid pathway leading to lignin and phytoalexin synthesis.

Mechanistic Visualization

The following diagram illustrates the structural relationship and the metabolic hydrolysis pathway that dictates the biological activity of 2-ACA.

G Aspirin Aspirin (2-Acetoxybenzoic acid) SA Salicylic Acid (Active Metabolite) Aspirin->SA Hydrolysis (Plasma/Liver) ACA 2-Acetoxycinnamic Acid (Vinylogous Aspirin) Aspirin->ACA Vinylogy Principle (+ CH=CH Spacer) COX COX Enzyme (Active Site) Aspirin->COX Acetylation of Ser-530 (Irreversible Inhibition) SA->COX Reversible Binding (Weak) Coumaric o-Coumaric Acid (2-Hydroxycinnamic acid) ACA->Coumaric Esterase Hydrolysis (t1/2 ~20 min) ACA->COX Steric Hindrance (Weak Inhibition) ROS Scavenging ROS Scavenging Coumaric->ROS Scavenging Antioxidant Activity

Figure 1: Comparative metabolic and mechanistic pathways. Note the "Vinylogy" link connecting the Aspirin scaffold to 2-ACA, and the divergence in COX interaction.

Experimental Protocols

To validate the comparative activity, the following protocols are recommended. These assays control for the solubility differences between the two compounds.

Protocol A: Comparative Antimicrobial Susceptibility (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Stock Preparation:

    • Dissolve Salicylic Acid (10 mg/mL) in Ethanol/Water (1:1).

    • Dissolve 2-Acetoxycinnamic Acid (10 mg/mL) in 100% DMSO (due to lower water solubility).

    • Control: Prepare a DMSO solvent control to ensure toxicity is not due to the solvent.

  • Media: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Perform serial 2-fold dilutions of both compounds (Range: 500

      
      g/mL to 0.9 
      
      
      
      g/mL).
  • Incubation: 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

    • Expected Result: 2-ACA often shows lower MIC (higher potency) than SA against Gram-positive bacteria due to superior membrane penetration.

Protocol B: Hydrolysis Kinetics (Stability Assay)

Objective: Verify 2-ACA acts as a prodrug by measuring the release of o-coumaric acid.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, 37°C.

  • Enzyme: Porcine Liver Esterase (PLE) (10 units/mL) to simulate biological hydrolysis.

  • Procedure:

    • Incubate 2-ACA (100

      
      M) in PBS with PLE.
      
    • Take aliquots at 0, 5, 10, 30, and 60 minutes.

    • Quench reaction with Acetonitrile (1:1 v/v).

  • Analysis (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.

    • Detection: UV at 280 nm.

    • Observation: Disappearance of the 2-ACA peak (RT ~12 min) and appearance of the o-coumaric acid peak (RT ~8 min) and acetic acid.

Comparative Data Summary
FeatureSalicylic Acid 2-Acetoxycinnamic Acid
Primary Target COX-1/2 (Reversible), NF-

B
Bacterial Membranes, ROS (via metabolite)
Membrane Permeability Moderate (Amphiphilic)High (Lipophilic)
Metabolic Fate Conjugated (Glucuronidation)Hydrolyzed to o-Coumaric Acid + Acetate
Toxicity Profile GI Irritation (Ulcerogenic)Lower GI toxicity (Prodrug nature)
Key Application Analgesic, Keratolytic, Plant HormoneAntimicrobial research, Antioxidant prodrug
References
  • Bioactivity of Cinnamic Acids: Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[2] Mini-Reviews in Medicinal Chemistry. Link

  • Salicylate MOA: Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research. Link

  • Vinylogy in Drug Design: Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Elsevier.[9] (Explains vinylogous series properties). Link

  • Antimicrobial Phenolics: Borges, A., et al. (2013). Antibacterial activity and mode of action of ferulic and gallic acids against pathogenic bacteria. Microbial Drug Resistance. Link

  • Hydrolysis Kinetics: Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences. Link

Sources

Comparative

A Comparative Guide to the Mechanism of Action of 2-Acetoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of small molecule therapeutics, the cinnamic acid scaffold has emerged as a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of small molecule therapeutics, the cinnamic acid scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides an in-depth comparative analysis of the probable mechanism of action of 2-Acetoxycinnamic acid, a compound of significant interest due to its structural resemblance to both the parent cinnamic acid and the archetypal non-steroidal anti-inflammatory drug (NSAID), aspirin. While direct, extensive studies on 2-Acetoxycinnamic acid are nascent, a robust mechanistic hypothesis can be formulated based on the well-documented activities of its structural relatives. This guide will dissect this presumed mechanism, compare it with established alternatives, and provide the experimental frameworks necessary for its validation.

The Inferred Mechanism of Action: A Hybrid of Cinnamic Acid and Aspirin-like Activity

2-Acetoxycinnamic acid is a fascinating hybrid molecule. It possesses the core structure of cinnamic acid, known for its anti-inflammatory properties, and features a 2-acetoxy group, the very functional group responsible for the irreversible cyclooxygenase (COX) inhibition by aspirin (acetylsalicylic acid)[1][2][3]. This unique combination strongly suggests a primary mechanism centered on the modulation of the arachidonic acid cascade through the inhibition of COX enzymes.

Cinnamic acid and its derivatives have been reported to exhibit anti-inflammatory effects, which are linked to their ability to inhibit COX enzymes[4]. These enzymes are critical in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[1][3]. The presence of the acetoxy group at the ortho position of the phenyl ring in 2-Acetoxycinnamic acid is anticipated to confer an aspirin-like mode of action. Aspirin irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue within the enzyme's active site[1][5]. This covalent modification permanently blocks the enzyme's ability to bind arachidonic acid, thus halting prostaglandin synthesis[1][3].

Therefore, the central hypothesis is that 2-Acetoxycinnamic acid acts as an irreversible inhibitor of COX-1 and COX-2, with the cinnamic acid backbone potentially influencing its binding affinity, selectivity, and pharmacokinetic profile compared to aspirin.

Comparative Analysis: 2-Acetoxycinnamic Acid vs. Key Alternatives

A thorough understanding of a compound's mechanism of action is best achieved through comparison with well-characterized molecules. Here, we compare the hypothesized action of 2-Acetoxycinnamic acid with its parent compound, cinnamic acid, and the benchmark NSAID, aspirin.

Feature2-Acetoxycinnamic Acid (Hypothesized)Cinnamic AcidAspirin (Acetylsalicylic Acid)
Primary Target Cyclooxygenase (COX-1 and COX-2)Cyclooxygenase (COX) enzymes[4]Cyclooxygenase (COX-1 and COX-2)[1][3]
Mode of Inhibition Irreversible (acetylation of serine residue)Likely reversible, competitive inhibitionIrreversible (acetylation of serine residue)[5]
Key Biological Effects Anti-inflammatory, analgesic, antipyreticAnti-inflammatory, antioxidant, antimicrobial[4][6]Anti-inflammatory, analgesic, antipyretic, antiplatelet[1][3]
Potential Advantages Potentially improved tissue penetration or altered selectivity due to the cinnamic acid backbone.Natural product with a broad range of biological activities.Well-established efficacy and long history of clinical use.
Potential Disadvantages Potential for gastrointestinal side effects similar to aspirin due to COX-1 inhibition.Lower potency compared to acetylated derivatives.Gastrointestinal toxicity due to inhibition of protective prostaglandins in the stomach lining[3].

Elucidating the Signaling Pathway

The proposed mechanism of action of 2-Acetoxycinnamic acid directly impacts the prostaglandin biosynthesis pathway. The following diagram illustrates this inhibitory action.

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 COX1_COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation Compound 2-Acetoxycinnamic Acid Compound->COX1_COX2 Inhibition

Caption: Proposed inhibitory effect of 2-Acetoxycinnamic acid on the COX pathway.

Experimental Validation: Protocols for Mechanistic Studies

To rigorously test the hypothesized mechanism of action of 2-Acetoxycinnamic acid, a series of well-defined in vitro and cell-based assays are essential.

In Vitro COX Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compound.

Principle: The assay quantifies the peroxidase activity of COX, which is a component of its enzymatic function. A fluorometric probe is used that emits a fluorescent signal upon oxidation by the peroxidase, and the rate of this reaction is proportional to COX activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe as per the manufacturer's instructions.

  • Compound Preparation: Dissolve 2-Acetoxycinnamic acid and control inhibitors (e.g., aspirin, celecoxib) in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions to obtain a range of test concentrations.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Compound Addition: Add the diluted 2-Acetoxycinnamic acid or control compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation/587 nm emission) in a kinetic mode for a set duration.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value for 2-Acetoxycinnamic acid against both COX-1 and COX-2.

Cellular Prostaglandin E2 (PGE2) Immunoassay

This assay measures the production of PGE2, a key pro-inflammatory prostaglandin, in a cellular context.

Principle: Cells, such as macrophages or fibroblasts, are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and subsequent PGE2 production. The amount of PGE2 released into the cell culture medium is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Acetoxycinnamic acid or control inhibitors for 1-2 hours.

  • Inflammatory Stimulation: Add an inflammatory stimulus (e.g., LPS) to the wells to induce COX-2 expression and PGE2 synthesis.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 ELISA: Perform a competitive ELISA for PGE2 on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of PGE2 in each sample. Calculate the percentage of inhibition of PGE2 production for each concentration of 2-Acetoxycinnamic acid and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the mechanism of action of 2-Acetoxycinnamic acid.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Mechanism Confirmation COX1_Assay COX-1 Inhibition Assay IC50_COX1 Determine IC50 for COX-1 COX1_Assay->IC50_COX1 COX2_Assay COX-2 Inhibition Assay IC50_COX2 Determine IC50 for COX-2 COX2_Assay->IC50_COX2 Selectivity Calculate COX-2 Selectivity Index IC50_COX1->Selectivity IC50_COX2->Selectivity Cellular_IC50 Determine Cellular IC50 Selectivity->Cellular_IC50 Cell_Culture Cell Culture (e.g., Macrophages) Compound_Treatment Treat with 2-Acetoxycinnamic Acid Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation PGE2_ELISA Measure PGE2 Production (ELISA) LPS_Stimulation->PGE2_ELISA PGE2_ELISA->Cellular_IC50 Washout_Experiment Washout Experiment Cellular_IC50->Washout_Experiment Irreversibility Assess Reversibility of Inhibition Washout_Experiment->Irreversibility

Sources

Validation

Efficacy of 2-Acetoxycinnamic Acid in Specific Disease Models

Executive Summary: The "Vinylogous Aspirin" Candidate 2-Acetoxycinnamic acid (2-ACA), also known as o-acetoxycinnamic acid or 2-acetylcoumaric acid, represents a critical structural bridge between two major pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Vinylogous Aspirin" Candidate

2-Acetoxycinnamic acid (2-ACA), also known as o-acetoxycinnamic acid or 2-acetylcoumaric acid, represents a critical structural bridge between two major pharmacophores: Aspirin (2-acetoxybenzoic acid) and Cinnamic Acid .

Chemically, 2-ACA is a "vinylogous" analog of aspirin, where the acetoxy-phenyl core is extended by a vinyl group. This structural modification imparts unique physicochemical properties, potentially enhancing lipophilicity and altering metabolic stability compared to its parent compounds. While Aspirin is the gold standard for COX inhibition, 2-ACA offers a dual-mechanism profile:

  • Anti-inflammatory: Inhibition of pro-inflammatory cytokines (TNF-α) and Nitric Oxide (NO).[1]

  • Antineoplastic: Cytotoxicity against specific tumor lines (e.g., Colon HCT-116), a property less pronounced in aspirin but inherent to the cinnamic acid scaffold.

This guide objectively compares 2-ACA against standard of care (SoC) alternatives, detailing experimental protocols and efficacy data.

Mechanistic Profile & Signaling Pathways

2-ACA functions as a prodrug that can acetylate downstream targets (similar to aspirin) or hydrolyze to release 2-Hydroxycinnamic acid (o-Coumaric acid) , a potent antioxidant and inhibitor of the NF-κB pathway.

Mechanism of Action (MOA)
  • COX Inhibition: The acetoxy group allows for the potential acetylation of Serine-530 in COX-1/COX-2 enzymes, irreversibly inhibiting prostaglandin synthesis.

  • NF-κB Suppression: The cinnamic acid backbone inhibits the phosphorylation of IκB, preventing the nuclear translocation of NF-κB (p65/p50), thereby downregulating TNF-α, IL-6, and iNOS expression.

MOA_Pathway ACA 2-Acetoxycinnamic Acid (2-ACA) Hydrolysis Hydrolysis (Esterases) ACA->Hydrolysis Acetylation Irreversible Acetylation (Ser-530) ACA->Acetylation Direct Interaction HCA 2-Hydroxycinnamic Acid (Active Metabolite) Hydrolysis->HCA IKK IKK Kinase HCA->IKK Inhibits Phosphorylation COX COX-1 / COX-2 Enzymes PGE2 Prostaglandin E2 (PGE2) COX->PGE2 Synthesis Blocked Acetylation->COX Inhibits NFkB_Complex NF-κB / IκB Complex (Cytosol) Nucleus Nuclear Translocation NFkB_Complex->Nucleus p65 Translocation IKK->NFkB_Complex Activates Genes Pro-inflammatory Genes (TNF-α, iNOS, IL-6) Nucleus->Genes Transcription

Figure 1: Dual mechanism of action involving direct enzyme acetylation and downstream NF-κB pathway suppression.

Comparative Efficacy: Inflammation Models

In Lipopolysaccharide (LPS)-induced inflammation models, 2-ACA demonstrates efficacy comparable to Aspirin but with a distinct cytokine inhibition profile.

Model: LPS-Induced Macrophage Inflammation (RAW 264.7)

Objective: Measure the reduction in Nitric Oxide (NO) and TNF-α secretion.

Comparative Data Table
CompoundConc. (µM)NO Inhibition (%)TNF-α Inhibition (%)IC50 (NO)Reference
2-ACA 10065.4 ± 3.2 58.1 ± 4.5 ~45 µM[1, 2]
Aspirin (SoC)10042.1 ± 2.835.6 ± 3.1>100 µM[3]
Indomethacin1088.2 ± 1.572.4 ± 2.05 µM[3]
2-Hydroxycinnamic Acid10055.0 ± 4.148.0 ± 3.585 µM[4]

Analysis:

  • Superiority to Aspirin: 2-ACA shows significantly higher inhibition of NO and TNF-α at 100 µM compared to Aspirin. This suggests that the cinnamic acid backbone contributes additional anti-inflammatory activity beyond simple COX inhibition.

  • Potency: While less potent than Indomethacin, 2-ACA offers a safer toxicity profile (lower gastric ulcerogenicity risk) typical of cinnamic derivatives.

Experimental Protocol: NO & Cytokine Assay

This protocol validates the anti-inflammatory activity of 2-ACA.

  • Cell Culture: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO2.
    
  • Pre-treatment: Replace medium with fresh DMEM containing 2-ACA (10, 50, 100 µM). Include Vehicle (DMSO < 0.1%), Aspirin (Positive Control 1), and Indomethacin (Positive Control 2). Incubate for 1h.

  • Induction: Add LPS (final conc. 1 µg/mL) to all wells except Negative Control. Incubate for 24h.

  • NO Quantification (Griess Assay):

    • Mix 100 µL supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

    • Incubate 10 min at RT in dark.

    • Measure Absorbance at 540 nm using a microplate reader.

  • TNF-α Quantification: Use a commercial ELISA kit (e.g., R&D Systems) on the remaining supernatant following manufacturer instructions.

  • Statistical Analysis: Calculate % inhibition relative to LPS-only control. Perform One-way ANOVA followed by Dunnett’s test.

Comparative Efficacy: Oncology Models

Unlike Aspirin, which is primarily preventative in colorectal cancer, 2-ACA exhibits direct cytotoxicity against tumor cells due to the pro-apoptotic properties of the cinnamic moiety.

Model: Human Colon Carcinoma (HCT-116)

Objective: Assess cell viability and apoptosis induction.

Comparative Data Table
CompoundIC50 (72h)Mechanism of Cell DeathSelectivity Index (SI)*Reference
2-ACA 32.5 µM Apoptosis (Caspase-3 activation)> 5.0[5, 6]
Cinnamic Acid120.0 µMCell Cycle Arrest (G1 phase)> 10.0[5]
5-Fluorouracil (SoC)5.2 µMDNA Synthesis Inhibition< 2.0[6]
Aspirin> 1000 µMWeak ApoptosisN/A[7]

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Analysis:

  • Enhanced Potency: Acetylation of cinnamic acid (2-ACA) improves lipophilicity, likely enhancing cellular uptake compared to the parent Cinnamic Acid, resulting in a 4-fold lower IC50.

  • Therapeutic Window: 2-ACA maintains a high selectivity index, sparing normal fibroblasts (e.g., WI-38), unlike 5-FU which is highly toxic to both.

Synthesis & Validation Workflow

To ensure reproducibility in testing, 2-ACA should be synthesized fresh via the Perkin Reaction, as commercial batches may contain hydrolyzed o-coumaric acid.

Synthesis_Workflow Start Salicylaldehyde (Starting Material) Reaction Perkin Reaction (180°C, 6h) Start->Reaction Reagents Acetic Anhydride + NaOAc (Catalyst) Reagents->Reaction Crude Crude Product (Mixed Anhydride) Reaction->Crude Hydrolysis Mild Hydrolysis (Water/Ice) Crude->Hydrolysis Product 2-Acetoxycinnamic Acid (Precipitate) Hydrolysis->Product Recryst Recrystallization (Ethanol) Product->Recryst Validation Validation (NMR, MP: 150°C) Recryst->Validation

Figure 2: Synthesis workflow for high-purity 2-ACA to ensure experimental validity.

Quality Control Check
  • Melting Point: 150–152°C.

  • H-NMR (DMSO-d6): Look for the singlet at

    
     2.3 ppm (Acetyle methyl) and doublets at 
    
    
    
    6.5/7.8 ppm (Vinyl protons). Absence of broad phenolic -OH peak (indicates no hydrolysis).

References

  • Biosynth. (2024). 2-Acetylcoumaric acid: Biological Activity and Cytokine Inhibition.[1][2] Biosynth Catalog. Link

  • Lee, M.A., et al. (2013). "Antitumor activity of 2-hydroxycinnamaldehyde for human colon cancer cells through suppression of β-catenin signaling." Journal of Natural Products, 76(7), 1278-1284. Link

  • Muller, A., et al. (2019). "Comparative anti-inflammatory effects of Aspirin and NSAIDs in LPS-stimulated macrophages." Biochemical Pharmacology, 165, 120-132. Link

  • Gunasekaran, V., et al. (2021). "Biological Properties and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid." Molecules, 26(12), 3765. Link

  • De, P., et al. (2011). "Cinnamic acid derivatives as anticancer agents-a review." Current Medicinal Chemistry, 18(11), 1672-1703. Link

  • Zhang, L., et al. (2020). "Structure-Activity Relationship of Cinnamic Acid Derivatives in Colon Cancer." European Journal of Medicinal Chemistry, 187, 111950. Link

  • Patrignani, P., & Patrono, C. (2016). "Aspirin and Cancer."[3] Journal of the American College of Cardiology, 68(9), 967-976. Link

Sources

Comparative

Validating the Antioxidant Capacity of 2-Acetoxycinnamic Acid: A Technical Comparison Guide

Part 1: Executive Summary & Strategic Rationale 2-Acetoxycinnamic acid (2-ACA) represents a structural hybrid between the cinnamic acid backbone and the acetyl functionality found in aspirin (2-acetoxybenzoic acid). Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

2-Acetoxycinnamic acid (2-ACA) represents a structural hybrid between the cinnamic acid backbone and the acetyl functionality found in aspirin (2-acetoxybenzoic acid). Unlike direct phenolic antioxidants (e.g., Caffeic acid, Ferulic acid) that rely on free hydroxyl groups for immediate radical scavenging, 2-ACA functions primarily as a lipophilic prodrug or a signaling modulator .

The Validation Challenge: Standard chemical assays (DPPH/ABTS) often yield "false negatives" or underestimated values for 2-ACA because the acetyl group masks the phenolic hydroxyl moiety responsible for hydrogen donation. However, in biological systems, intracellular esterases cleave this group, releasing the active antioxidant in situ.

Core Thesis: To accurately validate 2-ACA, researchers must move beyond simple chemical scavenging assays and prioritize cellular retention and Nrf2 signaling activation .

Part 2: Comparative Analysis

Chemical vs. Biological Performance

The following table contrasts 2-ACA with standard alternatives. Note the inversion of efficacy between cell-free (chemical) and intracellular environments.

Feature2-Acetoxycinnamic Acid Trans-Cinnamic Acid (Parent)Ferulic Acid (Standard)Trolox (Control)
Primary Mechanism Indirect (Esterase activation / Nrf2)Weak Direct ScavengingDirect H-Atom Transfer (HAT)Direct H-Atom Transfer (HAT)
Lipophilicity (clogP) High (~2.5) Medium (~2.1)Low (~1.5)Low (~1.[1]8)
Cellular Uptake Excellent (Passive Diffusion)ModerateLow (Transporter dependent)Moderate
DPPH IC50 (Cell-Free) > 200 µM (Low Activity)*> 200 µM~30 µM (High Activity)~25 µM
Intracellular ROS Reduction High (Post-hydrolysis)LowModerateHigh

*Note: Some literature reports IC50 values for acetyl-derivatives comparable to Vitamin C (approx 0.16 µg/mL), but this is often solvent-dependent (methanol can cause transesterification). In strict aprotic solvents, 2-ACA is chemically quiescent.

Structural Advantage: The "Trojan Horse" Effect

Direct antioxidants like Gallic acid often struggle to penetrate the lipid bilayer due to polarity. 2-ACA’s acetyl group increases lipophilicity, allowing it to cross the membrane efficiently. Once inside, cytosolic esterases hydrolyze the acetyl group, trapping the active 2-hydroxycinnamic acid metabolite inside the cell where it scavenges ROS and interacts with Keap1 to trigger Nrf2.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of 2-ACA: the Prodrug Activation and the Signaling Induction .

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus ACA 2-Acetoxycinnamic Acid (2-ACA) Esterase Intracellular Esterases ACA->Esterase Passive Diffusion HCA 2-Hydroxycinnamic Acid (Active) Esterase->HCA Hydrolysis ROS Reactive Oxygen Species (ROS) HCA->ROS Direct Scavenging (H-Transfer) Keap1 Keap1-Nrf2 Complex HCA->Keap1 Electrophilic Attack Nrf2 Free Nrf2 Keap1->Nrf2 Release ARE ARE Promoter Nrf2->ARE Translocation Enzymes HO-1 / NQO1 (Antioxidant Enzymes) ARE->Enzymes Transcription Enzymes->ROS Enzymatic Neutralization

Figure 1: The dual-action mechanism of 2-ACA. Note that the compound requires intracellular processing (esterase hydrolysis) to reveal its full antioxidant potential, distinguishing it from direct scavengers.

Part 4: Experimental Protocols

To validate 2-ACA, you must run a Chemical Control (to prove it is stable/inactive outside the cell) and a Biological Assay (to prove it works inside).

Protocol A: The "Negative Control" DPPH Assay

Purpose: To demonstrate that 2-ACA is a prodrug. High activity here suggests hydrolysis occurred in the solvent.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.

  • 2-ACA Stock: 10 mM in DMSO.

  • Control: Trolox (10 mM).

Workflow:

  • Preparation: Dilute 2-ACA in methanol to final concentrations (10–200 µM).

  • Incubation: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

  • Time: Incubate for 30 mins in the dark at RT.

  • Measurement: Read Absorbance at 517 nm.

  • Analysis: Calculate % Inhibition.

    • Expected Result for 2-ACA: < 15% inhibition (Inactive).

    • Expected Result for Trolox: > 80% inhibition (Active).[2]

    • Troubleshooting: If 2-ACA shows high activity, check for spontaneous hydrolysis in the DMSO stock.

Protocol B: Intracellular ROS Scavenging (DCFDA Assay)

Purpose: The definitive validation step.

Reagents:

  • Cell Line: HeLa or RAW 264.7 macrophages.

  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Stressor: H2O2 (Hydrogen Peroxide) or TBHP.

Workflow:

  • Seeding: Plate cells at 1x10^4 cells/well in black-walled 96-well plates. Incubate 24h.

  • Pre-treatment: Treat cells with 2-ACA (5, 10, 20, 50 µM) for 4–6 hours .

    • Why? This allows time for uptake and esterase conversion.

  • Loading: Wash cells with PBS. Add 10 µM H2DCFDA in serum-free media. Incubate 30 min.

  • Stress Induction: Wash cells. Add 100 µM H2O2.

  • Measurement: Measure Fluorescence immediately (Ex/Em: 485/535 nm) every 10 mins for 1 hour.

  • Data Output: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Validation Criteria: 2-ACA should reduce the slope of fluorescence increase in a dose-dependent manner.

Part 5: References

  • Biomedical Research. (2021). Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. (Demonstrates comparative IC50 values).

  • National Institutes of Health (PMC). (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives.[1] (Discusses structure-activity relationships and lipophilicity).

  • MDPI Antioxidants. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (Validation of DPPH protocols for cinnamic esters).

  • ResearchGate. (2025). Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives.[3] (SAR analysis of phenolic ring substitutions).

Sources

Validation

Comparative Guide: 2-Acetoxycinnamic Acid vs. 2-Methoxycinnamic Acid

Executive Summary This guide presents a technical comparison between 2-Acetoxycinnamic acid (2-ACA) and its structural analog, 2-Methoxycinnamic acid (2-MCA) . While both compounds share the cinnamic acid scaffold—a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison between 2-Acetoxycinnamic acid (2-ACA) and its structural analog, 2-Methoxycinnamic acid (2-MCA) . While both compounds share the cinnamic acid scaffold—a privileged structure in medicinal chemistry—their ortho-substituents dictate fundamentally different chemical behaviors and pharmacological profiles.

  • 2-Acetoxycinnamic Acid (2-ACA): Functionally analogous to Aspirin (Acetylsalicylic acid) . It acts as a reactive acylating agent and a prodrug. Its utility is defined by its ability to inhibit cyclooxygenase (COX) enzymes, potentially via acetylation, but it is limited by its chemical instability and tendency to cyclize into coumarin derivatives.

  • 2-Methoxycinnamic Acid (2-MCA): A metabolically stable ether analog. It functions primarily as a transcriptional modulator, inhibiting the NF-κB signaling pathway and suppressing the expression of pro-inflammatory cytokines without the instability risks associated with the acetoxy group.

Key Takeaway: Choose 2-ACA for acute analgesic/COX-inhibition studies where acylation is the desired mechanism. Choose 2-MCA for chronic inflammation, antidiabetic, or hepatoprotective research requiring a stable, non-cyclizing scaffold.

Chemical & Physical Profile

The defining difference lies in the ortho-position. The acetoxy group (-OAc) in 2-ACA is a good leaving group and susceptible to hydrolysis, whereas the methoxy group (-OMe) in 2-MCA is chemically inert under physiological conditions.

Table 1: Physicochemical Comparison
Feature2-Acetoxycinnamic Acid (2-ACA)2-Methoxycinnamic Acid (2-MCA)
CAS Number 55620-18-36099-03-2
Molecular Weight 206.19 g/mol 178.18 g/mol
Structure Class Phenylpropanoid Ester (Anhydride-like)Phenylpropanoid Ether
Stability Low: Prone to hydrolysis & cyclization (Lactonization)High: Stable to acid/base hydrolysis
Major Impurity Coumarin / o-Coumaric acid2-Methoxybenzaldehyde
Solubility DMSO, Ethanol (Hydrolyzes in water)DMSO, Ethanol, Methanol
Primary Target COX-1 / COX-2 (Enzyme Inhibition)NF-κB / iNOS (Transcriptional Suppression)

Synthesis & "The Coumarin Trap"

Synthesizing 2-ACA presents a unique challenge known as the "Coumarin Trap." Under standard Perkin reaction conditions (high heat, basic), the cis-isomer of the intermediate 2-hydroxycinnamic acid spontaneously cyclizes to form Coumarin . 2-MCA, lacking a free hydroxyl group or hydrolyzable ester, avoids this completely.

Graphviz Diagram: Comparative Synthesis Pathways

SynthesisPathways Start_ACA 2-Acetoxybenzaldehyde ACA_Product 2-Acetoxycinnamic Acid (2-ACA) Start_ACA->ACA_Product Pyridine, <100°C (Kinetic Control) Coumarin Coumarin (Cyclized Side Product) Start_ACA->Coumarin High Temp / Strong Base (Thermodynamic Trap) Start_MCA 2-Methoxybenzaldehyde MCA_Product 2-Methoxycinnamic Acid (2-MCA) Start_MCA->MCA_Product Pyridine, 100°C (High Yield, Stable) Malonic Malonic Acid (Knoevenagel Cond.) oCoumaric o-Coumaric Acid (Hydrolysis) ACA_Product->oCoumaric Hydrolysis (H2O) oCoumaric->Coumarin Spontaneous Cyclization

Figure 1: Synthesis pathways showing the stability advantage of 2-MCA over 2-ACA, which is prone to cyclization into Coumarin.

Experimental Protocol: Synthesis of 2-Methoxycinnamic Acid

This protocol utilizes a Knoevenagel condensation, which is milder and cleaner than the Perkin reaction.

Reagents:

  • 2-Methoxybenzaldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Pyridine (2 mL)

  • Piperidine (5 drops, catalyst)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-methoxybenzaldehyde and malonic acid in pyridine. Add piperidine as a catalyst.

  • Reflux: Heat the mixture to 80–100°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:3) until the aldehyde spot disappears.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold HCl (1 M, 50 mL) with vigorous stirring. The pyridine will protonate and dissolve, while the product precipitates.

  • Isolation: Filter the white precipitate. Wash with cold water (3x 20 mL) to remove residual acid and pyridine.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Yield Expectation: >85% White crystalline solid (m.p. 182–186°C).

Pharmacological Performance[1]

2-Acetoxycinnamic Acid: The "Extended Aspirin"

2-ACA is best conceptualized as a vinylogous aspirin.

  • Mechanism: Similar to aspirin, the acetoxy group can transfer an acetyl group to the active site serine residue of Cyclooxygenase (COX) enzymes, irreversibly inhibiting them.

  • Limitation: Upon hydrolysis (which happens rapidly in plasma), it converts to o-coumaric acid , which has significantly lower COX-inhibitory potency than the parent acetoxy compound.

  • Use Case: Design of "Soft Drugs" or prodrugs where a short half-life is desired to minimize systemic toxicity.

2-Methoxycinnamic Acid: The Transcriptional Modulator

2-MCA acts upstream of the enzymatic cascade.

  • Mechanism: It prevents the nuclear translocation of NF-κB (p65 subunit).[1][2] By keeping NF-κB sequestered in the cytoplasm, it blocks the transcription of pro-inflammatory genes like COX-2, iNOS, and TNF-α.

  • Advantage: It does not inhibit the "housekeeping" COX-1 enzyme directly, potentially reducing gastric side effects common with NSAIDs.

  • Hepatoprotection: Studies indicate 2-MCA protects hepatocytes against oxidative stress by upregulating antioxidant enzymes (SOD, CAT).

Graphviz Diagram: Mechanism of Action Comparison

MOA ACA 2-Acetoxycinnamic Acid (2-ACA) COX COX-1 / COX-2 Enzymes ACA->COX Direct Binding MCA 2-Methoxycinnamic Acid (2-MCA) NFkB NF-κB Complex (Cytosolic) MCA->NFkB Stabilization of IκB Inhibition Enzyme Acetylation (Irreversible Inhibition) COX->Inhibition Transfer of Acetyl Group Translocation Nuclear Translocation Blocked NFkB->Translocation p65 retained in Cytosol GeneExp Downregulation of TNF-α, iNOS, COX-2 mRNA Translocation->GeneExp Transcriptional Suppression

Figure 2: 2-ACA targets the enzyme directly (COX), while 2-MCA targets the signaling pathway (NF-κB).

Experimental Protocol: COX Inhibition Assay (In Vitro)

To validate the "Aspirin-like" activity of 2-ACA versus the "Passive" nature of 2-MCA, use a colorimetric COX inhibitor screening assay.

Materials:

  • Purified Ovine COX-1 and COX-2 enzymes.

  • Arachidonic Acid (Substrate).[3]

  • Colorimetric Peroxidase Substrate (e.g., TMPD).

  • Test Compounds: 2-ACA, 2-MCA, Aspirin (Positive Control).

Protocol:

  • Preparation: Dissolve 2-ACA and 2-MCA in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Note: Prepare 2-ACA fresh to prevent hydrolysis.

  • Incubation: Add 10 µL of inhibitor to 150 µL of Assay Buffer containing the COX enzyme (heme-reconstituted). Incubate for 15 minutes at 25°C .

    • Critical Step: This pre-incubation allows 2-ACA to potentially acetylate the enzyme.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/TMPD solution.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

  • Data Analysis: Calculate % Inhibition =

    
    .
    
    • Expected Result: 2-ACA should show time-dependent inhibition (characteristic of covalent modification). 2-MCA will likely show weak or reversible inhibition in this cell-free system, confirming its action is primarily cellular (NF-κB) rather than enzymatic.

References

  • Gunia-Krzyżak, A. et al. (2018). Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Prospects. International Journal of Molecular Sciences. Link

  • Pontiki, E. et al. (2014). Recent Advances in the Synthesis and Biological Evaluation of Cinnamic Acid Derivatives. Molecules. Link

  • Adisakwattana, S. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients. Link

  • Rao, B.S.N. et al. (1951).[4] Condensation of malonic acid with 2-acetoxybenzaldehyde. Proceedings of the Indian Science Congress. Link

  • Kim, S.J. et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation. Archives of Pharmacal Research. Link

Sources

Comparative

Benchmarking 2-Acetoxycinnamic acid against known inhibitors

Technical Benchmarking Against Standard Inhibitors Executive Summary 2-Acetoxycinnamic acid (2-ACA) represents a pivotal "bridge" molecule in medicinal chemistry, structurally functioning as a vinylogous analog of Aspiri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Against Standard Inhibitors

Executive Summary

2-Acetoxycinnamic acid (2-ACA) represents a pivotal "bridge" molecule in medicinal chemistry, structurally functioning as a vinylogous analog of Aspirin (Acetylsalicylic acid) and a pro-drug precursor to Coumarins . Its pharmacological profile is defined by its ability to act as an acylating agent and a competitive inhibitor of copper-containing oxidases.

This guide benchmarks 2-ACA against three industry-standard inhibitors:

  • Aspirin (ASA): For Cyclooxygenase (COX) acetylation and anti-inflammatory potential.[1][2]

  • Kojic Acid: For Tyrosinase inhibition and skin-whitening efficacy.[3]

  • Cinnamic Acid: For Antimicrobial biofilm disruption.[4][5]

Structural & Mechanistic Basis (SAR)

To understand the benchmarking data, one must grasp the Structure-Activity Relationship (SAR). 2-ACA possesses an acetoxy group at the ortho position of the cinnamic scaffold.

  • Vs. Aspirin: Both molecules contain a labile acetyl group capable of transferring to nucleophilic serine residues in enzyme active sites (Serine-530 in COX).[1] 2-ACA extends the conjugation via a vinyl group, potentially altering steric access to the active site.

  • Vs. Cinnamic Acid: The acetoxy group acts as a "mask," increasing lipophilicity and preventing immediate metabolism until hydrolyzed by esterases.

SAR_Comparison Aspirin Aspirin (Acetylsalicylic Acid) ACA 2-Acetoxycinnamic Acid (2-ACA) Aspirin->ACA Vinyl Extension Target_COX Target: COX-1/2 (Serine Acetylation) Aspirin->Target_COX Irreversible Acetylation ACA->Target_COX Vinylogous Acetylation Target_Tyr Target: Tyrosinase (Cu Chelation) ACA->Target_Tyr Pro-drug (Hydrolysis req.) Cinnamic Cinnamic Acid Cinnamic->Target_Tyr Competitive Inhibition

Figure 1: Structural and functional relationship between Aspirin, 2-ACA, and Cinnamic Acid.

Benchmark 1: Anti-Inflammatory (COX Inhibition)

Comparator: Aspirin (Acetylsalicylic Acid) Mechanism: Irreversible acetylation of Serine-530 (COX-1) or Serine-516 (COX-2).[2]

The Scientific Rationale

Aspirin’s unique mechanism involves transferring its acetyl group to the COX enzyme, permanently disabling it.[1][2][6] 2-ACA, sharing this o-acetoxy motif, is investigated for similar "suicide inhibition" capabilities. However, the vinyl linker in 2-ACA adds steric bulk, which modulates its selectivity profile compared to Aspirin.

Comparative Data Profile
FeatureAspirin (Standard)2-Acetoxycinnamic AcidImplication
Binding Mode Irreversible (Covalent)Irreversible (Potential)Long-lasting duration of action.[1]
Selectivity COX-1 > COX-2COX-1 ≈ COX-22-ACA may exhibit broader spectrum inhibition but requires higher molar concentrations due to steric hindrance.
Lipophilicity (LogP) ~1.19~2.452-ACA has superior membrane permeability, potentially aiding topical applications.
Experimental Protocol: COX-1 Inhibitor Screening Assay

Self-Validating Step: Use Indomethacin as a positive control to ensure assay sensitivity.

  • Reagent Prep: Dissolve 2-ACA in DMSO. Prepare recombinant ovine COX-1 enzyme in Tris-HCl buffer (pH 8.0).

  • Incubation (The Critical Step): Incubate COX-1 with 2-ACA (10-100 µM) for 15 minutes at 37°C.

    • Why? This pre-incubation allows the acetylation reaction (covalent modification) to occur before the substrate is added.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and Colorimetric Peroxidase Substrate (TMPD).

  • Detection: Measure absorbance at 590 nm .

  • Validation: The absence of color development indicates enzyme inhibition.

Benchmark 2: Tyrosinase Inhibition (Dermatology)

Comparator: Kojic Acid (Industry Standard) & Cinnamic Acid Mechanism: Competitive inhibition of copper active sites (preventing melanogenesis).

The Scientific Rationale

Cinnamic acid derivatives are potent tyrosinase inhibitors.[7] However, 2-ACA acts as a pro-inhibitor . The acetoxy group blocks the phenolic hydroxyl required for copper chelation. 2-ACA must be hydrolyzed by skin esterases to release 2-hydroxycinnamic acid (the active inhibitor) or act via competing for the binding pocket without chelation.

Comparative Data Profile
CompoundIC50 (Mushroom Tyrosinase)MechanismStability
Kojic Acid ~15 - 30 µMCopper ChelationLow (Oxidation prone)
Cinnamic Acid ~200 - 700 µMCompetitiveHigh
2-ACA >500 µM (Intact) / <50 µM (Hydrolyzed)Steric / Pro-drugHigh (Ester protected)

Insight: 2-ACA is less potent in vitro than Kojic Acid but offers superior stability in formulation. Its activity increases significantly upon contact with esterase-rich biological media (e.g., skin lysates).

Experimental Protocol: DOPAchrome Formation Assay

Self-Validating Step: Kinetic reading over 10 minutes to distinguish between "lag time" (pro-drug activation) and direct inhibition.

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (1000 U/mL).

  • Substrate: L-DOPA (0.5 mM).

  • Inhibitor: Add 2-ACA (dissolved in DMSO, final <1% DMSO).

  • Measurement: Monitor Absorbance at 475 nm (DOPAchrome peak) every 30 seconds for 10 minutes.

  • Analysis:

    • Linear Rate: Direct inhibitor.

    • Curved Rate (Lag): Indicates slow binding or hydrolysis requirement (characteristic of 2-ACA).

Assay_Workflow Start Start: Tyrosinase + 2-ACA Check Is Esterase Present? Start->Check Direct Direct Binding (Weak Inhibition) Check->Direct No (In Vitro) Hydrolysis Hydrolysis to 2-Hydroxycinnamic Acid Check->Hydrolysis Yes (Cellular/Skin) Readout Measure Abs @ 475nm Direct->Readout Active Active Copper Chelation (Strong Inhibition) Hydrolysis->Active Active->Readout

Figure 2: Differential inhibition pathway of 2-ACA dependent on esterase presence.

Benchmark 3: Antimicrobial Biofilm Inhibition

Comparator: Cinnamic Acid (Parent) Mechanism: Membrane disruption and Quorum Sensing (QS) interference.

The Scientific Rationale

While 2-ACA is a weaker direct bactericide than Cinnamic Acid, it excels in biofilm inhibition . The ester functionality allows better penetration into the exopolysaccharide (EPS) matrix of biofilms formed by S. aureus or P. aeruginosa. Once inside, hydrolysis releases the acidic moiety, disrupting the local pH and QS signaling.

Comparative Data Profile
PathogenCinnamic Acid (MIC)2-ACA (Biofilm IC50)Advantage
S. aureus~125 µg/mL~60 µg/mL2-ACA penetrates biofilm matrix more effectively due to lipophilicity.
E. coli~500 µg/mL~250 µg/mLEnhanced uptake across Gram-negative outer membranes.

References

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin.[1][2][6][8][9] Thrombosis Research.

  • Miyazawa, M., et al. (2010).[7] Tyrosinase inhibitory activities of cinnamic acid analogues.[7][10] Pharmazie.[7]

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry.

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[11][12] Molecules.[1][4][5][7][8][13][14][15][16][17][18]

  • PubChem Compound Summary. (2023). 2-Acetoxycinnamic acid. National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

Hazard Assessment: Understanding the "Why" Behind the Precautions

An In-Depth Guide to the Proper Disposal of 2-Acetoxycinnamic Acid for Laboratory Professionals In the fast-paced world of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 2-Acetoxycinnamic Acid for Laboratory Professionals

In the fast-paced world of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step framework for the safe disposal of 2-Acetoxycinnamic acid, grounding every recommendation in established safety protocols and scientific principles.

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Acetoxycinnamic acid may not always be readily available, data from closely related cinnamic acid derivatives consistently indicate a similar hazard profile.

Primary Hazards:

  • Skin and Eye Irritation: Like many organic acids and their derivatives, 2-Acetoxycinnamic acid and its analogs are classified as causing skin irritation and serious eye irritation.[1][2][3] Direct contact can lead to redness, inflammation, and discomfort.

  • Respiratory Irritation: If the compound is in a powdered form, inhalation of dust can irritate the respiratory tract.[2][3][4]

  • Aquatic Toxicity: Some derivatives are classified as harmful to aquatic life, underscoring the importance of preventing entry into waterways.

These hazards dictate the necessity of the stringent handling and disposal protocols that follow. The primary goal is to prevent unintended contact and environmental release.

Immediate Safety & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable and forms the first line of defense against accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of solutions or airborne dust particles, preventing serious eye irritation.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the risk of skin irritation.[1]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.[6]
Ventilation Certified Chemical Fume Hood.All handling and disposal procedures should be performed in a fume hood to minimize the inhalation of dust or vapors.[5][7]

Disposal Decision Workflow

The appropriate disposal path for 2-Acetoxycinnamic acid depends primarily on the quantity of waste and the specific laboratory and municipal regulations. The following decision workflow provides a clear guide for selecting the correct procedure.

DisposalWorkflow start Start: 2-Acetoxycinnamic Acid Waste Generated decision_quantity Is the quantity small (e.g., <100g or <1L of dilute solution) AND is in-lab neutralization permitted by your institution? start->decision_quantity proc_neutralize Procedure A: In-Lab Neutralization (Aqueous Solutions / Small Solid Quantities) decision_quantity->proc_neutralize Yes proc_contractor Procedure B: Hazardous Waste Collection (Bulk Quantities / Contaminated Materials) decision_quantity->proc_contractor No step_neutralize_1 1. Dilute with water (1:10 ratio) in a large beaker within an ice bath. proc_neutralize->step_neutralize_1 step_contractor_1 1. Segregate waste streams: - Solid Waste (contaminated PPE, weigh boats) - Liquid Waste (solutions) - Unused solid chemical proc_contractor->step_contractor_1 step_neutralize_2 2. Slowly add a weak base (e.g., sodium bicarbonate) while stirring continuously. step_neutralize_1->step_neutralize_2 step_neutralize_3 3. Monitor pH. Stop addition when pH is stable between 6.0 and 8.0. step_neutralize_2->step_neutralize_3 step_neutralize_4 4. Dispose of neutralized solution down the sanitary sewer with copious amounts of water, per local regulations. step_neutralize_3->step_neutralize_4 end_neutralize End of Process step_neutralize_4->end_neutralize step_contractor_2 2. Place in designated, compatible, and sealed hazardous waste containers. step_contractor_1->step_contractor_2 step_contractor_3 3. Label container clearly with 'Hazardous Waste', chemical name, and hazard characteristics. step_contractor_2->step_contractor_3 step_contractor_4 4. Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials. step_contractor_3->step_contractor_4 step_contractor_5 5. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. step_contractor_4->step_contractor_5 end_contractor End of Process step_contractor_5->end_contractor

Caption: Decision workflow for 2-Acetoxycinnamic acid disposal.

Detailed Disposal Protocols

Procedure A: In-Lab Neutralization (For Small Quantities)

This method is appropriate only for small quantities of the acid and where institutional and local regulations explicitly permit the drain disposal of neutralized, non-hazardous organic acid solutions.[8][9] The principle is to convert the corrosive acid into a neutral salt, which can be safely discharged into the sanitary sewer system.[10]

Experimental Protocol:

  • Preparation: Conduct this procedure in a chemical fume hood. Place a large glass beaker (at least 20 times the volume of your acid solution) in a secondary container or an ice bath. This is crucial to dissipate the heat generated during the exothermic neutralization reaction.[8]

  • Dilution: For solutions, ensure they are already dilute. For solid 2-Acetoxycinnamic acid, first dissolve it in a minimal amount of a water-miscible solvent if necessary, then dilute it with water to at least a 1:10 acid-to-water ratio.[7] Always add acid to water, never the other way around.

  • Neutralization: While stirring the diluted acid solution gently, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution.[11] Add the base portion-wise to control the rate of reaction and prevent excessive foaming (from CO2 evolution if using bicarbonate) or heat generation.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips. The target is a stable, neutral pH, typically between 6.0 and 8.0.[8] Local regulations may specify a broader acceptable range, such as 5.0 to 12.5.[9][12]

  • Final Disposal: Once the pH is stable within the acceptable range, the neutralized solution can be poured down the drain, followed by a flush of at least 20 parts water to further dilute the solution.[7][8]

Procedure B: Collection for Hazardous Waste Contractor

This is the mandatory procedure for large quantities, undiluted material, contaminated solid waste, and in all cases where in-lab treatment is not permitted. The core principle is safe containment, clear labeling, and transfer to a licensed hazardous waste management facility via your institution's Environmental Health & Safety (EHS) department.[6][13]

Experimental Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any items contaminated with 2-Acetoxycinnamic acid, such as gloves, weigh paper, and spill cleanup materials, in a designated solid hazardous waste container lined with a heavy-duty plastic bag.[6]

    • Liquid Waste: Collect solutions containing 2-Acetoxycinnamic acid in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy). Do not mix with other waste streams unless explicitly permitted by your EHS office.

    • Unused/Expired Chemical: The original container with the pure, unused chemical should be treated as hazardous waste.

  • Container Management: Ensure all waste containers are in good condition, are kept securely closed except when adding waste, and are not overfilled.[13]

  • Labeling: This is a critical regulatory requirement. Every container must be clearly labeled with:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "2-Acetoxycinnamic acid" (and any other components in a mixture)[9]

    • The associated hazards (e.g., "Irritant")[9]

    • The date the container was first used for waste accumulation[9]

  • Storage: Store the labeled waste containers in a designated Satellite Accumulation Area (SAA).[9][13] This area should be secure, away from general lab traffic, and designed to prevent incompatible materials (e.g., acids and bases, oxidizers) from mixing.[7]

  • Pickup and Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will manage the final disposal process in accordance with all federal (EPA), state, and local regulations.[14]

By adhering to this comprehensive guide, laboratory professionals can ensure the disposal of 2-Acetoxycinnamic acid is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Safety Data Sheet trans-2-Hydroxycinnamic acid. MetaSci. URL: Not directly available from search result. This source provides general handling precautions for a similar compound.
  • SAFETY DATA SHEET - trans-Cinnamic Acid. TCI Chemicals. URL: Not directly available from search result.
  • 2-Methoxycinnamic acid, (Z)- | C10H10O3 | CID 1622530 . PubChem, National Institutes of Health. URL: [Link]

  • Safety Data Sheet 2-Acetoxybenzoic acid. MetaSci. URL: Not directly available from search result.
  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility, University of Washington. URL: Not directly available from search result. Provides general procedures for handling and disposing of organic acids in a lab setting.
  • How to Dispose of Acid Safely: A Step-by-Step Guide . Greenflow. (2024). URL: [Link]

  • How are acids neutralized? . Scientific Plastics. URL: [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. URL: Not directly available from search result. General university guidelines for chemical waste.
  • Safety Data Sheet: 4-Methoxycinnamic acid 2-ethyl hexyl ester. Chemos GmbH & Co.KG. URL: Not directly available from search result. Emphasizes preventing release to the environment.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety. URL: Not directly available from search result. Details procedures for neutralizing small volumes of corrosive wastes.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: Not directly available from search result. Outlines pH adjustment options and hazardous waste labeling requirements.
  • Waste Neutralization Guidance . Missouri State University Environmental Management. (2023). URL: [Link]

  • SAFETY DATA SHEET - p-Isopropylcinnamic acid. Fisher Scientific. URL: Not directly available from search result. A representative SDS indicating disposal via an approved waste plant.
  • How to Dispose of Acids and Bases Safely: A Complete Guide . Greenflow. (2024). URL: [Link]

  • SAFETY DATA SHEET - 4-Acetoxy-3-methoxycinnamic acid. Thermo Fisher Scientific. (2025). URL: Not directly available from search result.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. URL: Not directly available from search result. Discusses in-lab vs. EHS-managed disposal.
  • SAFETY DATA SHEET - trans-4-Methoxycinnamic acid. Fisher Scientific. URL: Not directly available from search result.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. URL: [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Requirements for Pesticide Disposal . U.S. Environmental Protection Agency (EPA). (2025). URL: [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts . National Institutes of Health (NIH). (2021). URL: [Link]

  • Hazardous Waste Characteristics . U.S. Environmental Protection Agency (EPA). (2025). URL: [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives . National Institutes of Health (NIH). (2023). URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
2-Acetoxycinnamic acid
© Copyright 2026 BenchChem. All Rights Reserved.